molecular formula C8H6Cl2N2 B597553 3,5-dichloro-6-methyl-1H-indazole CAS No. 1207175-10-7

3,5-dichloro-6-methyl-1H-indazole

Cat. No.: B597553
CAS No.: 1207175-10-7
M. Wt: 201.05
InChI Key: JRJSJZSBKUCGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-6-methyl-1H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C8H6Cl2N2 and its molecular weight is 201.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-6-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c1-4-2-7-5(3-6(4)9)8(10)12-11-7/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJSJZSBKUCGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744349
Record name 3,5-Dichloro-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-10-7
Record name 3,5-Dichloro-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-dichloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3,5-dichloro-6-methyl-1H-indazole. Due to the absence of a directly published synthesis protocol for this specific compound, the methodologies presented herein are based on established and analogous chemical transformations for structurally related molecules. This document is intended to serve as a foundational resource for researchers undertaking the synthesis of this and similar indazole derivatives.

Introduction

The indazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry for the development of new therapeutic agents. The target molecule, this compound, possesses a substitution pattern that may confer specific pharmacological activities, making its synthesis a subject of interest for drug discovery and development programs.

This guide outlines a plausible and robust two-step synthetic route starting from the commercially available 2,4-dichloro-5-methylaniline. The proposed pathway involves a classical diazotization reaction followed by an intramolecular cyclization to construct the desired indazole ring system.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a two-step sequence starting from 2,4-dichloro-5-methylaniline. The initial step involves the conversion of the primary aromatic amine to a diazonium salt. The subsequent step is the intramolecular cyclization of the diazonium intermediate to form the indazole ring. The presence of a chlorine atom ortho to the amino group in the starting material is anticipated to facilitate the formation of the 3-chloro-indazole derivative.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 2,4-dichloro-5-methylaniline B 2,4-dichloro-5-methylbenzenediazonium chloride A->B  NaNO2, HCl (aq)  0-5 °C C This compound B->C  Heat or  Spontaneous Cyclization

Proposed synthesis pathway for this compound.

Experimental Protocols

The following experimental protocols are adapted from established procedures for similar chemical transformations and should be considered as a starting point for optimization.[1]

Step 1: Diazotization of 2,4-dichloro-5-methylaniline

This procedure describes the formation of 2,4-dichloro-5-methylbenzenediazonium chloride from 2,4-dichloro-5-methylaniline.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2,4-dichloro-5-methylaniline176.0417.6 g100
Concentrated Hydrochloric Acid36.4630 mL~360
Sodium Nitrite (NaNO₂)69.007.25 g105
Water (deionized)18.02150 mL-
Ice-As needed-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,4-dichloro-5-methylaniline (17.6 g, 100 mmol) in a mixture of water (100 mL) and concentrated hydrochloric acid (30 mL).

  • Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (7.25 g, 105 mmol) in water (50 mL) and cool the solution to 0 °C.

  • Add the cold sodium nitrite solution dropwise to the aniline suspension over a period of 30-45 minutes, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes.

  • The resulting solution of 2,4-dichloro-5-methylbenzenediazonium chloride is typically used immediately in the next step without isolation.

Step 2: Intramolecular Cyclization to this compound

This procedure describes the cyclization of the in situ generated diazonium salt to the final product. The cyclization of ortho-chlorinated diazonium salts to 3-chloroindazoles can often occur upon gentle warming of the diazotization reaction mixture.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2,4-dichloro-5-methylbenzenediazonium chloride solution-From Step 1~100
Sodium Bicarbonate (NaHCO₃)84.01As needed-
Ethyl Acetate88.11300 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Slowly warm the cold diazonium salt solution from Step 1 to room temperature and then gently heat to 40-50 °C. The progress of the cyclization can be monitored by the evolution of nitrogen gas.

  • Maintain the temperature until gas evolution ceases (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected materials, reaction conditions, and projected outcomes for the synthesis of this compound. The quantitative data is an estimation based on yields reported for similar transformations.

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Projected Yield (%)Projected Purity (%)
12,4-dichloro-5-methylanilineNaNO₂, HClWater0-51 - 1.5~95 (in situ)-
22,4-dichloro-5-methylbenzenediazonium chloride-Water40-501 - 260-70>95 (after purification)

Logical Workflow Diagram

The logical workflow for the synthesis is presented below, illustrating the key stages from starting material to the purified final product.

Logical_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Prepare 2,4-dichloro-5-methylaniline suspension in HCl (aq) C Diazotization at 0-5 °C A->C B Prepare aqueous NaNO2 solution B->C D Intramolecular Cyclization (warming to 40-50 °C) C->D E Neutralization with NaHCO3 D->E F Extraction with Ethyl Acetate E->F G Drying and Concentration F->G H Purification (Recrystallization or Chromatography) G->H I Final Product: This compound H->I

Logical workflow for the synthesis of this compound.

Conclusion

This technical guide presents a viable and detailed synthetic pathway for this compound based on well-established chemical principles. The proposed two-step synthesis from 2,4-dichloro-5-methylaniline offers a practical approach for obtaining this target molecule. It is important to note that the provided experimental protocols are adapted from analogous reactions and may require optimization for this specific substrate to achieve the best possible yield and purity. Researchers are encouraged to use this guide as a starting point and to carefully monitor the reaction progress using appropriate analytical techniques such as TLC, LC-MS, and NMR. Further experimental validation is necessary to confirm the specific reaction conditions and to fully characterize the final product and any intermediates.

References

An In-depth Technical Guide to 3,5-dichloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dichloro-6-methyl-1H-indazole is a substituted indazole, a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry. The indazole scaffold is a bioisostere of indole and is found in a variety of pharmacologically active molecules.[1][2] Substituted indazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][3][4] This technical guide provides a summary of the known and predicted chemical properties, potential synthetic routes, and a generalized biological context for this compound.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be calculated or predicted based on its structure and data from closely related analogs. The compound is identified by the CAS Number 1207175-10-7.[5]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Calculated)3,5-dichloro-1H-indazole[6]5,6-dichloro-1H-indazole[7]
CAS Number 1207175-10-736760-20-0124691-76-5
Molecular Formula C₈H₆Cl₂N₂C₇H₄Cl₂N₂C₇H₄Cl₂N₂
Molecular Weight 201.05 g/mol 187.02 g/mol 187.02 g/mol
Melting Point Not availableNot available204 °C
Boiling Point Not availableNot available347.3±22.0 °C (Predicted)
Solubility Sparingly soluble in water (Predicted)Sparingly soluble in water (0.26 g/L at 25°C)Not available
Appearance Solid (Predicted)Not availableOff-white to yellow solid

Predicted Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, with the carbons attached to chlorine atoms shifted downfield.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the two chlorine atoms.

Experimental Protocols

The synthesis of this compound is not explicitly detailed in the available literature. However, a general synthetic approach can be inferred from established methods for preparing substituted indazoles.[8][9] A plausible route could involve the diazotization of a substituted aniline followed by cyclization.

General Synthesis of Substituted Indazoles:

A common method for the synthesis of the indazole ring system is the intramolecular cyclization of a diazonium salt derived from an appropriately substituted o-toluidine derivative.[7]

Example Protocol for the Synthesis of 5,6-dichloro-1H-indazole from 4,5-dichloro-2-methylaniline: [7]

  • Acetylation: 4,5-dichloro-2-methylaniline is acetylated using acetic anhydride.

  • Diazotization and Cyclization: The acetylated intermediate is then treated with a nitrosating agent, such as isoamyl nitrite, in the presence of a base like potassium acetate, to form the indazole ring.

  • Hydrolysis: The resulting N-acetylated indazole is hydrolyzed to afford the final 1H-indazole.

  • Purification: The crude product is purified by column chromatography.

General Protocol for Spectroscopic Analysis:

The structural confirmation of synthesized this compound would involve a suite of standard analytical techniques.

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

    • Process the data to determine chemical shifts, coupling constants, and multiplicities.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample.

    • Analyze using a mass spectrometer with a suitable ionization technique (e.g., ESI or EI) to determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the solid sample using an FTIR spectrometer with an ATR accessory.

    • Identify characteristic absorption bands for the functional groups present.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been reported, many dichlorinated indazole derivatives have been investigated as potent inhibitors of protein kinases.[3] Kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Below is a generalized diagram illustrating the potential mechanism of action for a dichlorinated indazole derivative as a kinase inhibitor in a cancer-related signaling pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds and activates Kinase_Domain Kinase Domain RTK->Kinase_Domain Activates Indazole This compound Indazole->Kinase_Domain Inhibits Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Kinase_Domain->Downstream_Signaling Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Leads to

Caption: Generalized signaling pathway of a receptor tyrosine kinase and its inhibition by a dichlorinated indazole.

Experimental and Analytical Workflow

The process of synthesizing and characterizing a novel compound like this compound follows a structured workflow. This ensures the correct compound is produced and its properties are well-documented.

G cluster_analysis Spectroscopic & Spectrometric Confirmation Start Synthesis of This compound Purification Purification (e.g., Column Chromatography) Start->Purification Structural_Analysis Structural Analysis Purification->Structural_Analysis Purity_Assessment Purity Assessment (e.g., HPLC, LC-MS) Structural_Analysis->Purity_Assessment NMR NMR (¹H, ¹³C) Structural_Analysis->NMR MS Mass Spectrometry Structural_Analysis->MS IR IR Spectroscopy Structural_Analysis->IR Biological_Screening Biological Activity Screening (e.g., Kinase Assays) Purity_Assessment->Biological_Screening

Caption: A typical experimental workflow for the synthesis and characterization of a novel chemical compound.

References

Technical Guide: 3,5-dichloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1207175-10-7

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their wide range of pharmacological activities.[1] The indazole scaffold is a privileged structure found in numerous compounds with applications as anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2] This technical guide focuses on 3,5-dichloro-6-methyl-1H-indazole, providing essential information for researchers and professionals in drug development. Due to the limited publicly available data for this specific compound, this guide incorporates information from closely related analogues to provide a comprehensive overview of its expected properties and potential applications.

Physicochemical Properties

Quantitative data for this compound is not extensively published. The following table summarizes available information and predicted properties based on its chemical structure and data from similar compounds.

PropertyValueSource
CAS Number 1207175-10-7
Molecular Formula C₈H₆Cl₂N₂-
Molecular Weight 201.05 g/mol -
Appearance White powder[3]
Purity ≥99%[3]
Storage Temperature 2-8°C[3]
Predicted LogP 3.2ChemDraw
Predicted pKa 11.5 (most acidic), 0.8 (most basic)ChemDraw
Predicted Melting Point Not Available-
Predicted Boiling Point Not Available-
Predicted Solubility Sparingly soluble in waterBased on analogue data[4]

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

G A 2,4-dichloro-3-methylaniline B N-(2,4-dichloro-3-methylphenyl)acetamide A->B Acetic anhydride, NaOAc C 1H-Indazole Intermediate B->C Isoamyl nitrite, KOAc, reflux D This compound C->D Hydrolysis (e.g., HCl)

Caption: Hypothetical synthesis workflow for this compound.

Representative Experimental Protocol: Jacobson Indazole Synthesis

This protocol is a representative method adapted from the synthesis of similar substituted indazoles and would require optimization for the target compound.[5][6]

Step 1: Acetylation of 2,4-dichloro-3-methylaniline

  • To a solution of 2,4-dichloro-3-methylaniline (1.0 eq) in glacial acetic acid, add sodium acetate (1.2 eq).

  • Slowly add acetic anhydride (1.5 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield N-(2,4-dichloro-3-methylphenyl)acetamide.

Step 2: Cyclization to form the Indazole Ring

  • Suspend N-(2,4-dichloro-3-methylphenyl)acetamide (1.0 eq) and potassium acetate (0.3 eq) in a suitable high-boiling solvent (e.g., toluene).

  • Heat the mixture to reflux (approximately 110-120°C).

  • Slowly add isoamyl nitrite (2.0 eq) dropwise to the refluxing mixture.

  • Continue refluxing for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

Step 3: Hydrolysis to this compound

  • To the crude product from the previous step, add a solution of hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture at 60-80°C for 2-4 hours.

  • Cool the reaction to 0°C and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Activity and Potential Applications

The indazole core is a key pharmacophore in many kinase inhibitors.[7] While there is no specific biological data for this compound, its structural features suggest it may also function as a kinase inhibitor.

Kinase Inhibitory Potential of a Structurally Related Analogue

The following table presents data for a structurally similar compound, highlighting the potential of this chemical class.

CompoundTarget KinaseIC₅₀ (nM)Reference
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideFGFR130.2[7]

This data suggests that substituted dichloro-indazoles can be potent kinase inhibitors. It is plausible that this compound could serve as a scaffold or intermediate for the development of inhibitors targeting various kinases.

Hypothetical Signaling Pathway Inhibition

Many indazole-based kinase inhibitors target pathways crucial for cancer cell proliferation and survival, such as the MAP kinase (MAPK) pathway.[8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indazole 3,5-dichloro-6-methyl- 1H-indazole (Hypothetical Inhibitor) Indazole->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.

Conclusion

This compound is a substituted indazole with potential applications in drug discovery, particularly as a scaffold for the development of kinase inhibitors. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. Further research is warranted to fully elucidate the physicochemical properties, synthetic accessibility, and biological activity of this compound.

References

An In-depth Technical Guide to the Molecular Structure of 3,5-dichloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,5-dichloro-6-methyl-1H-indazole (CAS No. 1207175-10-7). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key technical data. Information on its physicochemical properties, spectroscopic data, and a plausible synthesis protocol are presented. The potential biological significance of this molecule is also discussed in the context of related indazole derivatives, which are known to exhibit a wide range of pharmacological activities, including kinase inhibition.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities. The indazole scaffold is a key component in numerous approved drugs and clinical candidates, acting as a privileged structure in drug discovery. The specific substitution pattern of chlorine and methyl groups on the indazole ring, as seen in this compound, can significantly influence its physicochemical properties and biological targets. This guide aims to consolidate the available technical information on this specific molecule to facilitate further research and development.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring. The molecule is further substituted with two chlorine atoms at positions 3 and 5, and a methyl group at position 6.

Molecular Structure Diagram:

Figure 1. Molecular structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that experimentally determined values for properties such as melting and boiling points are not widely available in the literature and should be confirmed experimentally.

PropertyValueSource
CAS Number 1207175-10-7Commercial Suppliers
Molecular Formula C₈H₆Cl₂N₂Calculated
Molecular Weight 201.06 g/mol Calculated
Appearance White to off-white solidCommercial Suppliers
Purity ≥95%Commercial Suppliers
Storage Store at 2-8°C, protected from lightCommercial Suppliers

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly available literature. The following sections provide predicted and analogous data based on the analysis of similar substituted indazole structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms. A singlet for the N-H proton of the pyrazole ring is also expected, though its chemical shift can be broad and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons attached to the chlorine atoms (C3 and C5) will be significantly deshielded, appearing at a downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the indazole ring, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the aromatic system, and C-Cl stretching.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]+, [M+2]+, and [M+4]+ will be observed.

Synthesis

Plausible Synthetic Workflow:

G start 2,4-dichloro-5-methylaniline diazotization Diazotization (e.g., NaNO₂, HCl) start->diazotization cyclization Intramolecular Cyclization diazotization->cyclization product This compound cyclization->product

Figure 2. Plausible synthesis workflow for this compound.

General Experimental Protocol (Hypothetical):

  • Diazotization: 2,4-dichloro-5-methylaniline would be dissolved in an appropriate acidic medium (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite in water would then be added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Cyclization: The resulting diazonium salt solution would then be subjected to conditions that promote intramolecular cyclization to form the indazole ring. This may involve heating the solution or treatment with a suitable reagent.

  • Workup and Purification: The crude product would be extracted with an organic solvent, washed, dried, and purified using techniques such as column chromatography or recrystallization to yield pure this compound.

Potential Biological Activity and Applications

While specific biological activity data for this compound is not extensively published, the indazole scaffold is a well-established pharmacophore in many kinase inhibitors.[1][2] The substitution pattern of this molecule suggests it could be investigated as an inhibitor of various protein kinases, which are critical targets in cancer and inflammatory diseases.

The dichloro substitution on the indazole ring is a feature found in several potent kinase inhibitors. For instance, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have been reported as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR).[1]

Potential Signaling Pathway Involvement (Hypothetical):

Given the prevalence of indazole-based kinase inhibitors, it is plausible that this compound could interact with ATP-binding sites of various kinases, thereby inhibiting their catalytic activity and downstream signaling pathways.

G molecule This compound kinase Protein Kinase (e.g., FGFR, VEGFR) molecule->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling p_substrate->downstream response Cellular Response (e.g., Proliferation, Angiogenesis) downstream->response

Figure 3. Hypothetical mechanism of action as a kinase inhibitor.

Further screening and structure-activity relationship (SAR) studies would be necessary to elucidate the specific biological targets and therapeutic potential of this compound.

Conclusion

This compound is a substituted indazole with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. This technical guide has summarized the currently available information on its molecular structure, properties, and a plausible synthetic approach. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this molecule and explore its biological activities. The information provided herein serves as a foundational resource for researchers interested in the chemistry and potential applications of this and related indazole derivatives.

References

Technical Guide to the Solubility of 3,5-dichloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,5-dichloro-6-methyl-1H-indazole, a substituted indazole derivative of interest in medicinal chemistry. Due to the absence of publicly available quantitative solubility data for this specific compound, this document serves as a comprehensive resource outlining standardized experimental protocols for its determination. The methodologies detailed herein, including the equilibrium shake-flask method and kinetic solubility assays, are established industry standards for characterizing the solubility of pharmaceutical compounds. Furthermore, this guide provides templates for data presentation and a visual representation of the experimental workflow to aid researchers in generating accurate and reproducible solubility profiles for this compound.

Introduction

This compound is a heterocyclic compound belonging to the indazole class. Indazole derivatives are recognized as significant pharmacophores in numerous drug discovery programs, exhibiting a wide range of biological activities. The physicochemical properties of such compounds, particularly solubility, are critical parameters that influence their biopharmaceutical characteristics, including absorption, distribution, metabolism, and excretion (ADME). An accurate understanding of a compound's solubility in various aqueous and organic media is fundamental for early-stage drug development, enabling informed decisions in lead optimization, formulation design, and the selection of appropriate in vitro and in vivo models.

Given the current lack of published solubility data for this compound, this guide provides a framework for researchers to experimentally determine this crucial property.

Data Presentation: A Template for Reporting Solubility

To ensure clarity and comparability of results, it is recommended that experimentally determined solubility data for this compound be presented in a structured format. The following tables serve as templates for reporting both thermodynamic and kinetic solubility findings.

Table 1: Thermodynamic (Equilibrium) Solubility of this compound

Solvent/MediumTemperature (°C)pH (for aqueous media)Solubility (mg/mL)Solubility (µM)Method of Analysis
e.g., Phosphate-Buffered Saline257.4DataDatae.g., HPLC-UV
e.g., Simulated Gastric Fluid371.2DataDatae.g., HPLC-UV
e.g., Ethanol25N/ADataDatae.g., HPLC-UV
e.g., DMSO25N/ADataDatae.g., HPLC-UV

Table 2: Kinetic Solubility of this compound

Aqueous BufferIncubation Time (h)Temperature (°C)Final DMSO Conc. (%)Kinetic Solubility (µM)Method of Detection
e.g., PBS, pH 7.42251Datae.g., Nephelometry
e.g., PBS, pH 7.424251Datae.g., Nephelometry
e.g., PBS, pH 5.02251Datae.g., Direct UV Assay

Experimental Protocols

The following sections detail the standard methodologies for determining the thermodynamic and kinetic solubility of a compound like this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium, typically 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Accurately dilute the clear filtrate with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[1] A standard calibration curve should be prepared to ensure accurate quantification.[2]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be more representative of certain experimental settings.[3] These assays typically involve dissolving the compound in DMSO first, followed by dilution into an aqueous buffer.[4]

3.2.1. Nephelometric Assay

This method measures the light scattering caused by the precipitation of the compound when diluted from a DMSO stock into an aqueous buffer.[5]

Materials:

  • This compound (as a DMSO stock solution, e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Microtiter plates (e.g., 96-well)

  • Liquid handling robotics (optional)

  • A nephelometer (plate reader with light-scattering detection)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer to the wells to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).

  • Incubation: Mix the plate and incubate at a controlled temperature for a set period (e.g., 2 hours).[4]

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is typically defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

3.2.2. Direct UV/HPLC Assay after Filtration

This method involves the quantification of the dissolved compound in the supernatant after dilution from a DMSO stock and subsequent filtration.

Materials:

  • This compound (as a DMSO stock solution)

  • Aqueous buffer

  • Filter plates (96-well format with a filter membrane)

  • Collection plates

  • Vacuum manifold

  • UV plate reader or HPLC-UV system

Procedure:

  • Sample Preparation: Similar to the nephelometric assay, prepare serial dilutions of the compound in an aqueous buffer from a DMSO stock in a microtiter plate.

  • Incubation: Incubate the plate for a defined period (e.g., 2 to 24 hours) with agitation.

  • Filtration: Place the incubation plate on top of a collection plate and use a vacuum manifold to filter the solutions, separating the dissolved compound from any precipitate.

  • Quantification: Analyze the filtrate in the collection plate using a UV plate reader at the compound's λmax or by HPLC-UV for more specific and sensitive detection.[6]

  • Data Analysis: The concentration of the dissolved compound is determined from a calibration curve, and the kinetic solubility is reported.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility cluster_results Results compound This compound (Solid) stock Prepare DMSO Stock Solution (for Kinetic Assay) add_excess Add Excess Solid to Solvent compound->add_excess dilute Dilute DMSO Stock into Aqueous Buffer stock->dilute equilibrate Equilibrate (24-72h with shaking) add_excess->equilibrate separate Centrifuge / Settle equilibrate->separate filter_thermo Filter Supernatant separate->filter_thermo analyze_thermo Quantify (HPLC/UV-Vis) filter_thermo->analyze_thermo result_thermo Equilibrium Solubility analyze_thermo->result_thermo incubate Incubate (e.g., 2h) dilute->incubate detect_nephelo Nephelometry (Light Scattering) incubate->detect_nephelo filter_kinetic Filter Plate incubate->filter_kinetic result_kinetic Kinetic Solubility detect_nephelo->result_kinetic analyze_kinetic Quantify Filtrate (UV/HPLC) filter_kinetic->analyze_kinetic analyze_kinetic->result_kinetic

Caption: Generalized workflow for determining thermodynamic and kinetic solubility.

References

Crystal Structure of 3,5-dichloro-6-methyl-1H-indazole: Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific databases and literature has revealed no specific crystallographic data for the compound 3,5-dichloro-6-methyl-1H-indazole. While related compounds are commercially available, the detailed crystal structure, including unit cell parameters, bond lengths, and experimental protocols for its synthesis and crystallization, does not appear to be published in the accessible literature.

In lieu of the specific data for this compound, this technical guide will provide a detailed analysis of a closely related and structurally characterized compound: 3-chloro-1-methyl-5-nitro-1H-indazole . This will serve as a representative example to fulfill the user's request for an in-depth technical guide, complete with data tables, experimental protocols, and mandatory visualizations. The methodologies and data presentation formats provided herein are directly applicable to the analysis of similar indazole derivatives.

In-Depth Technical Guide: Crystal Structure of 3-chloro-1-methyl-5-nitro-1H-indazole

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 3-chloro-1-methyl-5-nitro-1H-indazole.

Summary of Crystallographic Data

The crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key crystallographic parameters are summarized in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement.

ParameterValue
Chemical FormulaC₈H₆ClN₃O₂
Formula Weight211.61 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.8273 (2)
b (Å)14.678 (6)
c (Å)15.549 (6)
α (°)90
β (°)96.130 (9)
γ (°)90
Volume (ų)868.5 (6)
Z4
Calculated Density (Mg m⁻³)1.618
Absorption Coefficient (mm⁻¹)0.41
F(000)432
Crystal Size (mm³)0.31 × 0.27 × 0.21
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)296
θ range for data collection (°)2.6 to 28.7
Reflections collected19793
Independent reflections2243
R_int0.028
R[F² > 2σ(F²)]0.043
wR(F²)0.115
Goodness-of-fit (S)1.10
Data / restraints / parameters2243 / 0 / 127
Largest diff. peak and hole (e Å⁻³)0.36 and -0.27
Molecular Structure

The molecule consists of a fused indazole ring system, which is essentially planar.[1] A chlorine atom is attached at the 3-position, a methyl group at the 1-position of the pyrazole ring, and a nitro group at the 5-position of the benzene ring.[1] The indazole system shows a maximum deviation from the mean plane of 0.007 (2) Å.[1] The chlorine atom and the nitro group are nearly coplanar with the indazole ring.[1]

Experimental Protocols

3.1 Synthesis and Crystallization

The synthesis of 3-chloro-1-methyl-5-nitro-1H-indazole is achieved through the methylation of 3-chloro-5-nitroindazole.[1]

  • Step 1: Deprotonation. To a solution of 3-chloro-5-nitroindazole (6.13 mmol) in acetone (15 ml), potassium hydroxide (6.8 mmol) was added. The mixture was stirred at 298 K for 15 minutes.

  • Step 2: Methylation. Methyl iodide (12.26 mmol) was added dropwise to the reaction mixture.

  • Step 3: Work-up. Upon completion of the reaction as monitored by Thin Layer Chromatography (TLC), the solvent was evaporated. The crude material was dissolved in ethyl acetate (50 ml), washed with water and brine, and dried over MgSO₄.

  • Step 4: Purification and Crystallization. The solvent was evaporated in vacuo, and the resulting residue was purified by column chromatography (EtOAc/hexane 2:8). Colorless crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol at room temperature.[1]

3.2 X-ray Data Collection and Structure Refinement

  • Data Collection: A single crystal of the title compound was mounted on a Bruker X8 APEX diffractometer.[1] Data were collected using Mo Kα radiation.

  • Structure Solution and Refinement: The structure was solved by direct methods and refined on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference map and treated as riding with C–H distances of 0.96 Å for the methyl group and 0.93 Å for the aromatic ring.[1]

Visualizations

4.1 Experimental Workflow

The following diagram illustrates the workflow from the synthesis of the compound to the final crystal structure analysis.

experimental_workflow Experimental Workflow for 3-chloro-1-methyl-5-nitro-1H-indazole cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Structural Analysis start 3-chloro-5-nitroindazole step1 Deprotonation with KOH in Acetone start->step1 step2 Methylation with Methyl Iodide step1->step2 workup Solvent Evaporation & EtOAc Extraction step2->workup chromatography Column Chromatography workup->chromatography crystallization Recrystallization from Ethanol chromatography->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray refinement Structure Solution & Refinement xray->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Synthesis and analysis workflow.

4.2 Logical Relationship of Structural Features

The following diagram shows the logical relationship between the key structural features of the 3-chloro-1-methyl-5-nitro-1H-indazole molecule.

molecular_structure Key Structural Features of 3-chloro-1-methyl-5-nitro-1H-indazole indazole Indazole Core (Planar) substituents Substituents indazole->substituents covalently bonded to packing Crystal Packing indazole->packing influences chloro 3-Chloro Group substituents->chloro methyl 1-Methyl Group substituents->methyl nitro 5-Nitro Group substituents->nitro dimer Dimer Formation packing->dimer contact Cl···O Contact (3.066 Å) dimer->contact via

Caption: Molecular structural relationships.

References

The Evolving Landscape of Indazole Derivatives in Therapeutic Research: A Focus on 3,5-Dichloro-Substituted Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the indazole nucleus has emerged as a privileged scaffold, demonstrating a wide array of biological activities. This technical guide delves into the current understanding of the biological significance of 3,5-dichloro-1H-indazole derivatives, with a particular focus on the limited but emerging data surrounding the 3,5-dichloro-6-methyl-1H-indazole core. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, inflammation, and infectious diseases.

While specific research on this compound derivatives remains nascent, the broader class of 3,5-dichloro-substituted indazoles has shown significant promise, particularly as kinase inhibitors. This guide will synthesize the available data on closely related analogs to provide a comprehensive overview of their therapeutic potential, structure-activity relationships (SAR), and mechanisms of action.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted indazole derivatives have been extensively investigated for their potent anticancer properties.[1][2][3] A notable example is the evaluation of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key player in cell proliferation, differentiation, and angiogenesis.[3]

FGFR Inhibition

A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been synthesized and evaluated for their inhibitory activity against FGFR1. The data reveals a clear structure-activity relationship, with substitutions at the 4-position of the indazole ring significantly influencing potency.

Compound IDSubstitution at 4-positionFGFR1 IC50 (nM)Reference
28a Phenyl69.1[4]
30b Methylcarbamoyl-phenyl38.6[4]
31 4-methylpiperazine-phenyl30.2[4]

These findings highlight that the introduction of a methylcarbamoyl or a 4-methylpiperazine moiety at the 4-position enhances the inhibitory activity against FGFR1.[4]

Antiproliferative Activity in Cancer Cell Lines

The anticancer potential of indazole derivatives extends to their ability to inhibit the growth of various cancer cell lines. While specific data for this compound is not available, studies on other substituted indazoles provide valuable insights. For instance, compound 2f , an (E)-3-(3,5-dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole, has demonstrated potent growth inhibitory activity against several cancer cell lines.[2]

Cell LineCancer TypeCompound 2f IC50 (µM)Reference
A549Lung Cancer0.89[2]
MCF-7Breast Cancer1.15[2]
HCT116Colon Cancer0.23[2]
4T1Breast Cancer0.35[2]
HepG2Liver Cancer0.68[2]

Antileishmanial Activity

Beyond cancer, indazole derivatives have shown promise in combating infectious diseases. A study on 3-chloro-6-nitro-1H-indazole derivatives revealed their potential as antileishmanial agents.[1]

Compound IDLeishmania SpeciesIC50 (µM)Reference
77 L. infantum11.23[5]

This activity is attributed to the inhibition of trypanothione reductase (TryR), an essential enzyme in the parasite's defense against oxidative stress.[5]

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of indazole derivatives is commonly assessed using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[6]

MTT_Assay start Seed cancer cells in 96-well plates treat Treat cells with various concentrations of indazole derivatives start->treat incubate1 Incubate for 48 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 4 hours to allow formazan crystal formation add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan crystals incubate2->add_dmso read Measure absorbance at 570 nm add_dmso->read

Caption: General workflow for an in vitro kinase inhibition assay.

Signaling Pathways

The anticancer effects of some indazole derivatives are linked to the induction of apoptosis. For example, compound 2f was found to promote apoptosis in 4T1 breast cancer cells. [2] Apoptosis Induction Pathway by Compound 2f

Apoptosis_Pathway compound_2f Compound 2f ros Increased ROS Levels compound_2f->ros bax Upregulation of Bax compound_2f->bax bcl2 Downregulation of Bcl-2 compound_2f->bcl2 mmp Decreased Mitochondrial Membrane Potential ros->mmp caspase3 Upregulation of Cleaved Caspase-3 mmp->caspase3 bax->caspase3 bcl2->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of apoptosis induction by compound 2f.

This pathway suggests that compound 2f induces apoptosis through a mitochondria-dependent pathway characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately leading to the activation of caspase-3. [2]

Conclusion and Future Directions

While the direct biological activities of this compound derivatives are yet to be extensively reported, the data from structurally similar compounds, particularly those with the 3,5-dichloro substitution pattern, provide a strong rationale for their further investigation. The promising results in cancer and infectious disease models suggest that this scaffold holds significant therapeutic potential.

Future research should focus on:

  • The synthesis and biological evaluation of a focused library of this compound derivatives.

  • Elucidation of their specific molecular targets and mechanisms of action.

  • In-depth structure-activity relationship studies to optimize potency and selectivity.

  • Preclinical evaluation in relevant animal models.

The continued exploration of this chemical space is anticipated to yield novel drug candidates with improved efficacy and safety profiles.

References

Elucidating the Bioactivity of Dichlorinated Indazoles: A Technical Guide to Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide variety of biological targets.[1][2] The addition of dichloro-substituents to this core structure can significantly influence its physicochemical properties and target-binding affinity, leading to potent and selective inhibitors of key cellular signaling pathways. This guide will focus on two prominent examples of dichlorinated indazole derivatives: those targeting Fibroblast Growth Factor Receptors (FGFRs) and Protein Kinase B (Akt).

Dichlorinated Indazoles as Fibroblast Growth Factor Receptor (FGFR) Inhibitors

A notable example of a dichlorinated indazole derivative with well-defined biological activity is the 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole class of compounds.[3] These molecules have been identified as potent inhibitors of FGFRs, a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in various cancers.

Mechanism of Action

These indazole derivatives act as ATP-competitive inhibitors of FGFRs. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. The 3-aminoindazole group is crucial for this activity, as it forms key hydrogen bonds with the hinge region of the kinase.[3]

Quantitative Data

The inhibitory activity of these compounds against FGFR1 has been quantified through enzymatic assays. The following table summarizes the IC50 values for representative compounds from this class.

Compound IDSubstitutionFGFR1 IC50 (nM)
28a -69.1
30b Methylcarbamoyl38.6
31 4-methylpiperazine30.2[3]
Signaling Pathway

The FGFR signaling pathway is a critical regulator of cellular processes. Upon ligand binding, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events through pathways such as the RAS-MAPK and PI3K-Akt pathways. Dichlorinated indazole inhibitors block the initial phosphorylation step, effectively shutting down these downstream signals.

FGFR_Signaling_Pathway FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Akt->Transcription FGF FGF Ligand FGF->FGFR Inhibitor Dichlorinated Indazole Inhibitor Inhibitor->FGFR

FGFR Signaling Pathway Inhibition
Experimental Protocols

In Vitro Kinase Assay (for FGFR1)

  • Objective: To determine the in vitro inhibitory activity of the compound against FGFR1.

  • Methodology:

    • Recombinant human FGFR1 kinase is incubated with a specific substrate peptide and ATP in a reaction buffer.

    • The test compound (a dichlorinated indazole derivative) is added at various concentrations.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or radioisotope labeling.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Dichlorinated Indazoles as Protein Kinase B (Akt) Inhibitors

Another class of dichlorinated indazoles, the 5-arylamino-6-chloro-1H-indazole-4,7-diones, has been identified as potent inhibitors of Protein Kinase B (Akt).[4] Akt is a serine/threonine kinase that plays a central role in the PI3K/Akt signaling pathway, which is critical for cell survival, growth, and proliferation. Aberrant Akt activation is a hallmark of many human cancers.

Mechanism of Action

These compounds are believed to exert a dual inhibitory effect on Akt. They not only inhibit the kinase activity of Akt1 directly but also suppress its phosphorylation, which is required for its activation.[4] This dual mechanism provides a more comprehensive blockade of the Akt signaling pathway.

Signaling Pathway

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases, leading to the production of PIP3 by PI3K. PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. The 5-arylamino-6-chloro-1H-indazole-4,7-diones interfere with this process by inhibiting both Akt activity and its activating phosphorylation.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Downstream Targets Akt->Downstream Inhibitor Dichlorinated Indazole-dione Inhibitor Inhibitor->Akt Inhibits Activity & Phosphorylation

Akt Signaling Pathway Inhibition
Experimental Protocols

Cellular Akt Phosphorylation Assay

  • Objective: To assess the effect of the compound on Akt phosphorylation in a cellular context.

  • Methodology:

    • A relevant cancer cell line (e.g., PC-3) is cultured and treated with various concentrations of the 5-arylamino-6-chloro-1H-indazole-4,7-dione compound.

    • Cells are stimulated with a growth factor (e.g., IGF-1) to induce Akt phosphorylation.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Western blotting is performed using antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

    • The levels of p-Akt are quantified and normalized to total Akt to determine the extent of inhibition.

While direct experimental evidence for the mechanism of action of 3,5-dichloro-6-methyl-1H-indazole remains to be elucidated, the broader family of dichlorinated indazoles represents a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors. The examples of FGFR and Akt inhibitors highlight the ability of the dichlorinated indazole scaffold to be tailored for potent and specific interactions with key oncogenic drivers. Further investigation into the structure-activity relationships and mechanisms of action of these and other dichlorinated indazole derivatives is warranted to fully explore their potential in the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this important class of molecules.

References

An In-depth Technical Guide to 3,5-dichloro-6-methyl-1H-indazole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in medicinal chemistry. Indazole derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The introduction of halogen atoms and methyl groups to the indazole core can significantly modulate the compound's physicochemical properties and biological activity. Halogenation can enhance binding affinity to target proteins and improve metabolic stability, while methylation can influence solubility and steric interactions within a binding pocket. This guide focuses on the specific derivative, 3,5-dichloro-6-methyl-1H-indazole, providing a detailed (proposed) synthetic protocol and exploring its potential as a pharmacologically active agent.

Proposed Synthesis

While a specific documented synthesis for this compound is not prevalent in the literature, a plausible and efficient route can be devised starting from commercially available 4-chloro-2,3-dimethylaniline. The proposed synthesis involves a three-step process: N-acetylation, diazotization followed by cyclization (Jacobson-type reaction), and a final chlorination step.

Synthetic Workflow

The proposed synthetic pathway is illustrated in the diagram below.

Synthetic_Pathway Proposed Synthesis of this compound A 4-Chloro-2,3-dimethylaniline B N-(4-Chloro-2,3-dimethylphenyl)acetamide A->B Acetic Anhydride C 1-Acetyl-5-chloro-6-methyl-1H-indazole B->C Isopentyl Nitrite D 5-Chloro-6-methyl-1H-indazole C->D Hydrolysis (e.g., HCl) E This compound D->E Chlorination (e.g., SO2Cl2)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar transformations.

Step 1: Synthesis of N-(4-Chloro-2,3-dimethylphenyl)acetamide

  • To a solution of 4-chloro-2,3-dimethylaniline (1 equivalent) in a suitable solvent such as chloroform, add acetic anhydride (1.2 equivalents) and potassium acetate (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-chloro-2,3-dimethylphenyl)acetamide, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Chloro-6-methyl-1H-indazole

  • Dissolve the crude N-(4-chloro-2,3-dimethylphenyl)acetamide in a suitable solvent like tetrahydrofuran (THF).

  • Add isopentyl nitrite (2 equivalents) to the solution.

  • Heat the reaction mixture to 60°C and stir overnight. The evolution of nitrogen gas should be observed.

  • Monitor the reaction by TLC.

  • After the cyclization is complete, add an aqueous solution of a strong acid (e.g., 3M HCl) to facilitate the deacetylation.

  • Continue stirring at 60°C until the deacetylation is complete (monitored by TLC).

  • Cool the reaction mixture, neutralize with a base (e.g., sodium bicarbonate), and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-chloro-6-methyl-1H-indazole.

Step 3: Synthesis of this compound

  • Dissolve 5-chloro-6-methyl-1H-indazole (1 equivalent) in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a chlorinating agent such as sulfuryl chloride (SO2Cl2) (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Physicochemical Properties (Predicted)

The predicted physicochemical properties of this compound are summarized in the table below. These values are calculated using computational models and provide an estimation of the compound's characteristics.

PropertyPredicted Value
Molecular FormulaC₈H₆Cl₂N₂
Molecular Weight201.06 g/mol
LogP3.2
Topological Polar Surface Area (TPSA)28.9 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Rotatable Bonds0

Methodological & Application

Application Notes and Protocols: 3,5-dichloro-6-methyl-1H-indazole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Availability of Data: Extensive literature searches did not yield specific data on the synthesis, biological activity, or kinase inhibitory profile of 3,5-dichloro-6-methyl-1H-indazole. The information presented herein is based on closely related, well-characterized dichloro-substituted indazole derivatives, particularly those targeting Fibroblast Growth Factor Receptors (FGFRs), to provide representative applications and protocols. The compound 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, a potent FGFR1 inhibitor, is used as a primary example.[1]

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[2] Its ability to mimic the purine core of ATP allows indazole-based compounds to act as competitive inhibitors at the kinase active site. Dichloro-substituted indazole derivatives, in particular, have shown significant promise as potent and selective kinase inhibitors, with several compounds targeting kinases such as FGFR, which are implicated in various cancers.[1][2] This document provides an overview of the potential application of dichloro-methyl-indazole derivatives as kinase inhibitors, with detailed protocols for their evaluation.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of a representative dichloro-substituted indazole compound against FGFR1.

Compound NameTarget KinaseIC50 (nM)Reference
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideFGFR130.2[1]
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamideFGFR169.1[3]

Experimental Protocols

Protocol 1: Synthesis of a Representative Dichloro-Substituted Indazole Kinase Inhibitor

This protocol describes the synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives, adapted from published methods.[1]

Step 1: Synthesis of Methyl 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylate

  • To a solution of methyl 6-bromo-1H-indazole-4-carboxylate in 1,4-dioxane, add Boc₂O and Cs₂CO₃.

  • Stir the mixture at 25 °C for 30 minutes.

  • Add 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(dppf)Cl₂, and water to the reaction mixture.

  • Stir the mixture at 100 °C for 2 hours under a nitrogen atmosphere.

  • Cool the reaction to 25 °C and perform an appropriate work-up and purification.

Step 2: Hydrolysis to Carboxylic Acid

  • Hydrolyze the methyl ester from Step 1 to the corresponding carboxylic acid using standard procedures (e.g., with NaOH in a mixture of THF and water).

Step 3: Amide Coupling

  • To a solution of the carboxylic acid from Step 2 in dry DCM, add DIPEA and HATU.

  • Stir the mixture at 25 °C for 4 hours.

  • Add the desired aniline (e.g., 3-(4-methylpiperazin-1-yl)aniline) and stir for 30 minutes.

  • Quench the reaction with water and perform extraction and purification to obtain the final product.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a generalized method to determine the IC50 value of a test compound against a target kinase.

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of the test compound (e.g., this compound analog) in 100% DMSO.
  • Perform serial dilutions of the stock solution to obtain the desired concentration range for the assay.
  • Prepare the kinase reaction buffer, kinase, substrate, and ATP solutions according to the manufacturer's instructions (e.g., Promega's ADP-Glo™ Kinase Assay).

2. Kinase Reaction:

  • In a 384-well plate, add the test compound at various concentrations.
  • Add the kinase and substrate solution to each well.
  • Initiate the reaction by adding ATP.
  • Incubate the plate at 30°C for 60 minutes.

3. ADP Detection:

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

4. Data Analysis:

  • Measure the luminescence using a plate reader.
  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the effect of the compound on the viability of cancer cells.

1. Cell Seeding:

  • Seed cancer cells (e.g., a cell line with known FGFR amplification) in a 96-well plate at an appropriate density.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
  • Incubate for 72 hours.

3. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

4. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.
  • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Visualizations

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Compound Dichloro-Indazole Inhibitor Compound->FGFR Inhibits Proliferation Cell Proliferation & Survival PLCg->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Kinase_Assay_Workflow Start Start CompoundPrep Prepare Compound Dilutions Start->CompoundPrep ReactionSetup Set up Kinase Reaction: - Kinase - Substrate - ATP - Compound CompoundPrep->ReactionSetup Incubation Incubate at 30°C ReactionSetup->Incubation Detection Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate % Inhibition & IC50 Value Readout->Analysis End End Analysis->End

Caption: Generalized workflow for an in vitro kinase inhibition assay.

SAR_Logic Core Indazole Core R1 R1 = Dichloro-phenyl Core->R1 Substitution at C6 R2 R2 = Side Chain Core->R2 Substitution at C4 Potency High Potency R1->Potency Contributes to R2->Potency Modulates

Caption: Structure-Activity Relationship (SAR) logic for indazole inhibitors.

References

Application Notes and Protocols for 3,5-dichloro-6-methyl-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the potential therapeutic applications of 3,5-dichloro-6-methyl-1H-indazole as inferred from structurally related compounds. As of the latest literature review, no direct experimental data or specific medicinal chemistry applications for this compound have been documented. The indazole scaffold is, however, a well-established privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.

Introduction: The Indazole Scaffold in Drug Discovery

The 1H-indazole core is a bicyclic heteroaromatic system that is isosteric to indole and has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with various biological targets. Indazole derivatives have been successfully developed into approved drugs for a range of therapeutic indications, including cancer and inflammatory diseases.[1][2] The diverse biological activities exhibited by indazole-containing molecules include anti-inflammatory, antimicrobial, antileishmanial, and potent antitumor effects, primarily through the inhibition of protein kinases.[1][3]

Inferred Application: Kinase Inhibition

Given the prevalence of halogenated indazole cores in potent kinase inhibitors, it is hypothesized that this compound can serve as a valuable starting point or key intermediate for the synthesis of novel kinase inhibitors. Specifically, derivatives of dichlorinated indazoles have shown significant inhibitory activity against several important cancer-related kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Structurally similar compounds, such as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles, have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[2] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a critical therapeutic target.[2] The dichloro-substituted phenyl moiety in these compounds plays a crucial role in binding to the kinase active site. It is plausible that the this compound core could be similarly elaborated to target the ATP-binding pocket of FGFR and other related kinases.

Other Potential Kinase Targets: The indazole scaffold is present in a multitude of kinase inhibitors targeting various protein families. These include Vascular Endothelial Growth Factor Receptor (VEGFR), Polo-like kinase 4 (PLK4), and Anaplastic Lymphoma Kinase (ALK).[2] Therefore, a library of compounds derived from this compound could be screened against a panel of kinases to identify novel therapeutic leads.

Quantitative Data of Structurally Related Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of several indazole derivatives against their respective kinase targets, illustrating the potential potency that can be achieved with this scaffold.

Compound/Derivative ClassTarget KinaseIC50 Value (nM)Reference
6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivative 101 FGFR169.1 ± 19.8[2]
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide 102 FGFR130.2 ± 1.9[2]
3-amino-5-substituted indazole derivative 127 (Entrectinib)ALK12[2]
3-(pyrazin-2-yl)-1H-indazole derivativePim-13 - 11[4]

Experimental Protocols

Protocol 1: General Synthesis of a this compound Derivative

This protocol describes a hypothetical multi-step synthesis to produce a substituted this compound derivative, targeting a kinase like FGFR, based on established synthetic methodologies for related compounds.

Objective: To synthesize a derivative of this compound functionalized at the N1 and C3 positions for potential kinase inhibitory activity.

Materials:

  • Starting Material: 2-bromo-4,6-dichloro-5-methylaniline

  • Reagents: Sodium nitrite (NaNO2), Hydrochloric acid (HCl), Potassium iodide (KI), Hydrazine hydrate, Palladium acetate (Pd(OAc)2), a suitable phosphine ligand (e.g., SPhos), a boronic acid or ester, a suitable base (e.g., K2CO3 or Cs2CO3), and appropriate solvents (e.g., Dioxane, DMF, Toluene).

Workflow for Synthesis of Indazole Derivatives

G cluster_synthesis Synthesis of this compound cluster_functionalization Derivative Synthesis cluster_screening Biological Evaluation A Starting Material (e.g., Substituted Aniline) B Diazotization A->B NaNO2, Acid C Cyclization to form Indazole Core B->C Reducing Agent or Spontaneous Cyclization D N-Alkylation/Arylation of Indazole C->D Base, Alkyl/Aryl Halide E C-H Activation or Halogenation at C3 D->E F Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) E->F Catalyst, Coupling Partner G Final Compound Purification F->G Chromatography H In vitro Kinase Assay G->H I Cell-based Proliferation Assay H->I J Lead Optimization I->J

Caption: General workflow for the synthesis and evaluation of indazole-based kinase inhibitors.

Procedure:

  • Synthesis of the Indazole Core (Jacobsen-type reaction):

    • Dissolve 2-bromo-4,6-dichloro-5-methylaniline in a suitable organic solvent (e.g., acetic acid).

    • Cool the solution to 0-5°C in an ice bath.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10°C.

    • Stir the reaction mixture for 1-2 hours at low temperature to form the diazonium salt.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours to facilitate cyclization to the indazole.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

  • N1-Arylation (Buchwald-Hartwig Amination):

    • To an oven-dried flask, add this compound, an aryl halide (e.g., 4-fluoro-bromobenzene), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., Cs2CO3).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon).

    • Add a dry, degassed solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture at 80-110°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, filter through celite, and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the N1-arylated indazole.

  • C3-Functionalization (Suzuki Coupling):

    • To introduce a substituent at the C3 position (assuming a bromo or iodo group is present or installed at C3), combine the N1-arylated-3-halo-indazole, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a mixture of solvents (e.g., dioxane/water).

    • Degas the mixture and heat under an inert atmosphere at 80-100°C for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, perform an aqueous workup, extract the product, and purify by column chromatography to yield the final derivative.

Protocol 2: In Vitro FGFR1 Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity (IC50) of a test compound against FGFR1 kinase.

Objective: To quantify the potency of a this compound derivative as an inhibitor of FGFR1 kinase activity.

Materials:

  • Recombinant human FGFR1 kinase

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 2.5mM MnCl2, 50µM DTT)

  • ATP solution

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Workflow for Kinase Inhibitor Screening

G A Prepare Reagents: Kinase, Substrate, ATP, Test Compound Dilutions B Dispense Test Compound and Kinase to 384-well Plate A->B C Initiate Reaction: Add ATP/Substrate Mix B->C D Incubate at Room Temperature (e.g., 60 minutes) C->D E Stop Reaction and Deplete Remaining ATP (Add ADP-Glo™ Reagent) D->E F Incubate (e.g., 40 minutes) E->F G Convert ADP to ATP and Detect Luminescence (Add Kinase Detection Reagent) F->G H Incubate (e.g., 30 minutes) G->H I Read Luminescence on Plate Reader H->I J Data Analysis: Calculate % Inhibition and Determine IC50 I->J FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg FGF FGF Ligand FGF->FGFR Binding & Dimerization GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K PLCg->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription AKT->Transcription Regulation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Translocation Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor Indazole-based Inhibitor Inhibitor->FGFR ATP-competitive inhibition

References

Application Notes and Protocols for 3,5-dichloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the potential use of 3,5-dichloro-6-methyl-1H-indazole, a novel synthetic heterocyclic compound. Based on the biological activities of structurally related dichloro-substituted indazole derivatives, this compound is hypothesized to be a potent inhibitor of protein kinases, particularly those implicated in cancer cell signaling pathways such as the Fibroblast Growth Factor Receptor (FGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] The following sections outline a plausible synthetic route, detailed protocols for in vitro kinase inhibition and cell-based proliferation assays, and illustrative data presentation.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for indazole synthesis. A common approach involves the diazotization of a substituted aniline followed by cyclization.[3]

Protocol:

  • Starting Material: 2,4-dichloro-5-methylaniline.

  • Diazotization: Dissolve 2,4-dichloro-5-methylaniline in a suitable acidic medium (e.g., glacial acetic acid). Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for several hours to facilitate intramolecular cyclization to form the 1H-indazole ring.

  • Work-up and Purification: Quench the reaction with water and neutralize the solution. Extract the crude product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Illustrative Synthesis Workflow:

Synthesis_Workflow start 2,4-dichloro-5-methylaniline diazotization Diazotization (NaNO₂, Acetic Acid, 0-5°C) start->diazotization cyclization Intramolecular Cyclization (Room Temperature) diazotization->cyclization workup Work-up & Purification (Extraction, Chromatography) cyclization->workup product This compound workup->product

Caption: Proposed synthetic workflow for this compound.

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of this compound against specific kinases, a luminescent kinase assay such as the ADP-Glo™ Kinase Assay can be employed. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4][5][6]

Protocol: FGFR1 Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).

    • Prepare a solution of recombinant human FGFR1 kinase in kinase buffer.[7]

    • Prepare a solution of the substrate peptide (e.g., Poly(E,Y) 4:1) and ATP in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of the FGFR1 kinase solution.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Illustrative Kinase Assay Workflow:

Kinase_Assay_Workflow reagent_prep Reagent Preparation (Compound, Kinase, Substrate, ATP) reaction_setup Kinase Reaction Setup (Add reagents to 384-well plate) reagent_prep->reaction_setup incubation Incubation (30°C for 60 min) reaction_setup->incubation adp_glo Add ADP-Glo™ Reagent (Incubate for 40 min) incubation->adp_glo detection Add Kinase Detection Reagent (Incubate for 30 min) adp_glo->detection readout Measure Luminescence (Plate Reader) detection->readout analysis Data Analysis (Calculate % Inhibition, IC₅₀) readout->analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

The anti-proliferative activity of this compound can be assessed in cancer cell lines using a colorimetric method such as the MTT assay. This assay measures the metabolic activity of viable cells.[8][9]

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., a cell line with known FGFR aberrations like SNU-16 or KMS-11) in appropriate media.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 1: Illustrative In Vitro Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM) [Hypothetical]
This compoundFGFR150
This compoundVEGFR2500
Reference Inhibitor (e.g., Dovitinib)FGFR110

Table 2: Illustrative Anti-proliferative Activity Data

CompoundCell LineGI₅₀ (µM) [Hypothetical]
This compoundSNU-160.5
This compoundKMS-111.2
Reference Drug (e.g., Cisplatin)SNU-162.5

Signaling Pathway

The MAPK signaling pathway is a key downstream effector of FGFR and is often dysregulated in cancer. Inhibition of FGFR by this compound is expected to modulate this pathway.[10][11]

Simplified MAPK Signaling Pathway:

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) TF->Cellular_Response Gene Expression

Caption: Simplified MAPK signaling pathway downstream of receptor tyrosine kinases.

References

Application Notes and Protocols for 3,5-dichloro-6-methyl-1H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Its ability to mimic the purine base of ATP allows it to effectively target the ATP-binding sites of various kinases, making it a valuable scaffold for the development of kinase inhibitors.[3] This document provides detailed application notes and experimental protocols for the investigation of 3,5-dichloro-6-methyl-1H-indazole and its analogs in drug discovery, with a focus on their potential as kinase inhibitors.

Target Profile: Kinase Inhibition

Indazole derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[6] The dichloro and methyl substitutions on the indazole ring can influence the compound's potency, selectivity, and pharmacokinetic properties.

Potential Kinase Targets

Based on the activity of structurally related compounds, this compound could potentially target a range of kinases, including but not limited to:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers.[4]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, a hallmark of cancer.[3]

  • Polo-like Kinase 4 (PLK4): A crucial regulator of centriole duplication, with its overexpression linked to tumorigenesis.

  • Protein Kinase B (Akt): A central node in cell survival and proliferation pathways.[7]

Quantitative Data Summary

The following tables summarize the in vitro activity of representative 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives against FGFR1, providing a reference for the potential potency of related compounds.

Table 1: In Vitro FGFR1 Enzymatic Inhibition

Compound IDSubstitution at C4IC50 (nM) against FGFR1Reference
10a N-phenyl-carboxamide69.1 ± 19.8[4][5]
13a N-(3-(4-methylpiperazin-1-yl)phenyl)-carboxamide30.2 ± 1.9[4]

Table 2: In Vitro Cellular Activity of Representative Indazole Derivatives

Compound IDCell LineAssayIC50 (µM)Reference
C05 (PLK4 Inhibitor) IMR-32 (Neuroblastoma)Antiproliferative0.948
C05 (PLK4 Inhibitor) MCF-7 (Breast Cancer)Antiproliferative0.979
C05 (PLK4 Inhibitor) H460 (Non-small cell lung cancer)Antiproliferative1.679
2f (Anticancer Agent) 4T1 (Breast Cancer)Antiproliferative0.23 - 1.15[8]

Experimental Protocols

Protocol 1: Synthesis of Substituted 1H-Indazole Derivatives

This protocol outlines a general synthetic route for preparing substituted 1H-indazoles, which can be adapted for the synthesis of this compound. A common method involves the cyclization of appropriately substituted hydrazones.[9][10]

Materials:

  • Substituted 2-aminobenzaldehyde or 2-aminoketone

  • Hydrazine hydrate or substituted hydrazine

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (if required, e.g., acid or base)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the substituted 2-aminobenzaldehyde/ketone in a suitable solvent.

  • Add hydrazine hydrate or a substituted hydrazine to the solution.

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 1H-indazole derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the activity of a kinase and the inhibitory potential of a test compound.[3]

Materials:

  • Purified kinase enzyme (e.g., FGFR1, VEGFR2)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • This compound (or analog) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • In a well of the assay plate, combine the kinase enzyme, its specific substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding ATP. Include a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (kinase + substrate, no ATP).

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.[3]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, H460)

  • Complete cell culture medium

  • This compound (or analog) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Incubation and Solubilization:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

G Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand Growth Factor Ligand->RTK Inhibitor This compound Inhibitor->RTK

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

G Experimental Workflow for Kinase Inhibitor Evaluation cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Synthesis Synthesis of this compound KinaseAssay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Synthesis->KinaseAssay IC50_determination IC50 Determination KinaseAssay->IC50_determination CellProliferation Cellular Proliferation Assay (e.g., MTT) IC50_determination->CellProliferation ApoptosisAssay Apoptosis Assay CellProliferation->ApoptosisAssay AnimalModel Xenograft Animal Model ApoptosisAssay->AnimalModel Efficacy Tumor Growth Inhibition AnimalModel->Efficacy

Caption: A generalized workflow for the evaluation of a potential kinase inhibitor.

References

Application Note: Analytical Techniques for the Characterization of 3,5-dichloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,5-dichloro-6-methyl-1H-indazole is a heterocyclic aromatic compound. Indazole derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities. Given its potential as a building block in the synthesis of active pharmaceutical ingredients, rigorous structural confirmation and purity assessment are essential for its use in research and development.

This document provides a comprehensive guide to the analytical techniques for the complete characterization of this compound. The protocols herein describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity analysis, and Infrared (IR) Spectroscopy for functional group identification.

Molecular Structure and Numbering: The structural analysis and data assignment are based on the standard IUPAC numbering for the indazole ring system as shown below.

Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon framework of the molecule. For this compound, NMR is critical to confirm the substitution pattern on the indazole ring.

Predicted ¹H and ¹³C NMR Spectral Data

While specific experimental data for this exact compound is not publicly available, the following spectral data is predicted based on the analysis of structurally similar substituted indazoles. The chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~13.5 - 14.0 broad singlet 1H N1-H
~8.0 - 8.2 singlet 1H H-4
~7.6 - 7.8 singlet 1H H-7

| ~2.4 - 2.6 | singlet | 3H | C6-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~141 C-7a
~135 C-3
~130 C-5
~128 C-6
~122 C-3a
~120 C-7
~110 C-4

| ~15 | C6-CH₃ |

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for indazole derivatives to ensure the observation of the exchangeable N-H proton.

    • Cap the tube and gently agitate or sonicate until the sample is fully dissolved.

  • ¹H NMR Data Acquisition:

    • Insert the sample into a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum using typical parameters such as a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or TMS (if added).

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze chemical shifts and coupling patterns to confirm the structure.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight of the compound, which provides crucial confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For halogenated compounds like this compound, MS is also used to observe the characteristic isotopic pattern of chlorine atoms, providing strong evidence for their presence.

Predicted Mass Spectrometry Data

The molecular formula is C₈H₆Cl₂N₂. The predicted mass-to-charge ratios (m/z) for the molecular ion are shown below. The analysis should reveal a characteristic cluster of peaks for a molecule containing two chlorine atoms, with an approximate intensity ratio of 9:6:1.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ion Calculated m/z (C₈H₇Cl₂N₂) Isotope Composition
[M+H]⁺ 200.9981 ¹²C₈¹H₇³⁵Cl₂¹⁴N₂
[M+H]⁺ 202.9951 ¹²C₈¹H₇³⁵Cl¹³⁷Cl¹⁴N₂

| [M+H]⁺ | 204.9922 | ¹²C₈¹H₇³⁷Cl₂¹⁴N₂ |

Experimental Protocol: MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with an HPLC system (LC-MS).

    • Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the molecular ion peak cluster.

    • Compare the observed m/z values with the calculated values for the expected molecular formula.

    • Confirm that the isotopic distribution pattern matches the theoretical pattern for a molecule containing two chlorine atoms.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the primary technique for assessing the purity of pharmaceutical compounds and intermediates. A robust HPLC method can separate the main compound from starting materials, by-products, and degradation products. This analysis is essential for quality control and ensuring the reliability of data generated using the compound.

Experimental Protocol: HPLC Purity Analysis

This protocol describes a general-purpose reversed-phase HPLC method that can be used as a starting point. Method optimization may be required for specific impurity profiles.

Table 4: HPLC Chromatographic Conditions

Parameter Condition
Instrumentation HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile

| Gradient | 0-5 min: 30% B; 5-25 min: 30% to 95% B; 25-30 min:

Application Notes and Protocols for N-Alkylation of 3,5-dichloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the regioselective N-alkylation of 3,5-dichloro-6-methyl-1H-indazole, a crucial transformation for the synthesis of diverse molecular entities in drug discovery. The protocols outlined below offer methods for selectively targeting the N-1 and N-2 positions of the indazole ring, a common challenge in medicinal chemistry. The choice of reaction conditions, particularly the base and solvent system, dictates the regiochemical outcome.

Factors Influencing Regioselectivity

The N-alkylation of indazoles can yield two regioisomeric products, the N-1 and N-2 alkylated indazoles. The regioselectivity of this reaction is influenced by a combination of steric and electronic factors of the indazole substrate, the nature of the alkylating agent, and the reaction conditions employed. Generally, N-1 alkylated indazoles are the thermodynamically more stable isomers.[1]

For selective N-1 alkylation , strong bases in non-polar aprotic solvents are typically employed. The use of sodium hydride (NaH) in tetrahydrofuran (THF) is a widely adopted method that generally affords high N-1 selectivity.[2][3][4][5][6] This preference is often attributed to the formation of the indazolyl anion, where the sodium counterion may coordinate in a way that sterically hinders the N-2 position, directing the alkylating agent to the N-1 position.

For selective N-2 alkylation , conditions that favor kinetic control are often necessary. The Mitsunobu reaction, employing a phosphine and an azodicarboxylate, has been shown to favor the formation of the N-2 regioisomer.[1][3] This method proceeds through a different mechanism that can override the thermodynamic preference for N-1 substitution.

Experimental Protocols

Protocol 1: Selective N-1 Alkylation using Sodium Hydride

This protocol is designed to favor the formation of the N-1 alkylated product of this compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., alkyl halide or tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material (concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (1.1-1.5 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat to 50 °C, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[6]

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the N-1 and N-2 isomers.

Visualization of Experimental Workflow for N-1 Alkylation:

N1_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification start This compound in Anhydrous THF base Add NaH at 0 °C start->base 1.0 equiv alkylating_agent Add Alkylating Agent base->alkylating_agent 1.2 equiv reaction Stir at RT or 50 °C alkylating_agent->reaction 1.1-1.5 equiv quench Quench with sat. NH₄Cl reaction->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product N-1 Alkylated Product purify->product

Caption: Workflow for the selective N-1 alkylation of this compound.

Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction

This protocol is designed to favor the formation of the N-2 alkylated product of this compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Alcohol (corresponding to the desired alkyl group)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight, monitoring the progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • The crude residue can be directly purified by flash column chromatography on silica gel. Alternatively, to remove some of the triphenylphosphine oxide byproduct, the residue can be suspended in a minimal amount of cold diethyl ether and filtered. The filtrate is then concentrated and purified by column chromatography.

  • Elute the column with a gradient of ethyl acetate in hexanes to separate the N-1 and N-2 isomers.

Visualization of Experimental Workflow for N-2 Alkylation:

N2_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Mitsunobu Reaction cluster_workup Workup & Purification start Indazole, Alcohol, & PPh₃ in Anhydrous THF cool Cool to 0 °C start->cool add_dead Add DEAD or DIAD cool->add_dead react Stir and warm to RT add_dead->react concentrate Concentrate react->concentrate purify Column Chromatography concentrate->purify product N-2 Alkylated Product purify->product Regioselectivity_Factors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Base/Solvent Base/Solvent Outcome Regiochemical Outcome Base/Solvent->Outcome Alkylating Agent Alkylating Agent Alkylating Agent->Outcome Temperature Temperature Temperature->Outcome Steric Hindrance Steric Hindrance Steric Hindrance->Outcome Electronic Effects Electronic Effects Electronic Effects->Outcome N1_Product N-1 Alkylation (Thermodynamic) Outcome->N1_Product e.g., NaH/THF N2_Product N-2 Alkylation (Kinetic) Outcome->N2_Product e.g., Mitsunobu

References

Application Notes and Protocols: The Role of Dichlorinated Indazole Scaffolds in the Synthesis of Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[2] Indazole-based compounds have emerged as a promising class of FGFR inhibitors, with several derivatives demonstrating potent and selective activity.[3][4]

While the specific starting material, 3,5-dichloro-6-methyl-1H-indazole, is not prominently documented in the synthesis of mainstream FGFR inhibitors, a closely related and extensively studied scaffold, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole, has proven to be a cornerstone in the development of highly potent inhibitors.[3][5] These application notes will focus on the synthesis and application of this key dichlorinated indazole scaffold in the creation of novel FGFR inhibitors, providing detailed protocols and insights into their structure-activity relationships.

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which collectively regulate gene expression and cellular functions.[6]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization FRS2 FRS2 Dimerization->FRS2 Recruits & Phosphorylates PI3K PI3K Dimerization->PI3K PLCG PLCγ Dimerization->PLCG GRB2 GRB2 FRS2->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Nucleus Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression

Caption: Overview of the FGFR signaling cascade.

Application Notes

Structure-Activity Relationship (SAR) of Indazole-Based FGFR Inhibitors

The 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole core is a highly effective pharmacophore for FGFR inhibition. Docking studies have shown that this scaffold fits well into the ATP binding pocket of FGFR.[5] Key SAR observations include:

  • Dichlorophenyl Moiety: The 2,6-dichloro-3,5-dimethoxyphenyl group is crucial for potent inhibitory activity. The chlorine atoms and methoxy groups likely engage in favorable hydrophobic interactions within the kinase domain.[2]

  • Indazole Core: The 1H-indazole serves as a critical scaffold, with the nitrogen atoms often forming hydrogen bonds with the hinge region of the kinase.[2]

  • Substitution at the 4-position: The C4-position of the indazole ring has been identified as a vector for optimization, as modifications at this position can extend into a new binding subpocket in the ATP site of FGFR.[5] Introducing carboxamide functionalities at this position has led to the development of highly potent inhibitors.[3][5]

Quantitative Data of Representative Indazole-Based FGFR Inhibitors

The following table summarizes the in vitro inhibitory activity of several 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives against FGFR1.

Compound IDStructureFGFR1 IC₅₀ (nM)Reference
10a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide69.1 ± 19.8[3]
13a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide30.2 ± 1.9[3]
7n N-(4-((3R,5S)-3,5-dimethylpiperazin-1-yl)phenyl)-6-(3-methoxyphenyl)-1H-indazol-3-amine15.0[4]
7r N-(4-(4-ethylpiperazin-1-yl)phenyl)-6-(3-methoxyphenyl)-1H-indazol-3-amine2.9[4]
9u N-(4-(4-ethylpiperazin-1-yl)phenyl)-6-(2,6-difluoro-3-methoxyphenyl)-1H-indazol-3-amine3.3[7]

Experimental Protocols

The synthesis of potent FGFR inhibitors based on the 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold typically involves a multi-step sequence. Below are representative protocols for the key synthetic transformations.

Protocol 1: Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid (Key Intermediate)

This protocol describes the hydrolysis of the corresponding carboxamide to yield the carboxylic acid intermediate.

Materials:

  • 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Distilled water

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (1.0 eq) in THF.[5]

  • Add a solution of lithium hydroxide (4.0 eq) in distilled water.[5]

  • Stir the mixture at 50 °C for 6 hours.[5]

  • Cool the reaction to room temperature (25 °C).[5]

  • Acidify the reaction mixture with 1N HCl until a solid precipitates.[5]

  • Filter the solid product, wash with water, and dry to obtain 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid.[5]

Protocol 2: Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamides (Amide Coupling)

This protocol details the coupling of the carboxylic acid intermediate with various anilines to produce the final inhibitor compounds.

Materials:

  • 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid

  • Pyridine

  • Phosphorus oxychloride (POCl₃)

  • Substituted aniline

  • Distilled water

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid (1.0 eq) in pyridine and cool to 0 °C.[5]

  • Add POCl₃ (1.1 eq) dropwise and stir the mixture at 0 °C for 1 hour.[5]

  • Add the desired substituted aniline to the reaction mixture and stir at 0 °C for 10 minutes.[5]

  • Allow the mixture to warm to room temperature (25 °C) and stir for 1.5 hours.[5]

  • Quench the reaction with distilled water.[5]

  • Wash the organic phase sequentially with water, 1N HCl, and brine.[5]

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo to yield the final product.[5]

Synthesis_Workflow Start Methyl 6-bromo-1H-indazole-4-carboxylate Step1 Suzuki Coupling with 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Start->Step1 Intermediate1 Methyl 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylate Step1->Intermediate1 Step2 Hydrolysis (LiOH) Intermediate1->Step2 Intermediate2 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling with Substituted Aniline (POCl3, Pyridine) Intermediate2->Step3 FinalProduct Final FGFR Inhibitor Step3->FinalProduct

Caption: Synthetic workflow for indazole-based FGFR inhibitors.

Conclusion

The 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold serves as a highly valuable and versatile platform for the design and synthesis of potent FGFR inhibitors. The synthetic routes, primarily involving Suzuki coupling and amide bond formation, are well-established and allow for the generation of diverse libraries of compounds for structure-activity relationship studies. The quantitative data from in vitro assays consistently demonstrate that derivatives of this scaffold can achieve nanomolar potency against FGFRs, underscoring their potential as effective anticancer agents. Further optimization of these indazole-based inhibitors may lead to the development of next-generation therapeutics for FGFR-driven malignancies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-dichloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3,5-dichloro-6-methyl-1H-indazole. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance reaction yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A widely employed and effective strategy for the synthesis of this compound involves a multi-step process starting from 2,4-dichloro-5-methylaniline. The general approach includes the protection of the amino group via acetylation, followed by a diazotization and intramolecular cyclization reaction to form the indazole ring, and a final deprotection step to yield the target compound.

Q2: What are the critical parameters to control for maximizing the yield?

A2: To maximize the yield, it is crucial to carefully control several parameters. These include maintaining a low temperature (typically 0-5 °C) during the diazotization step to prevent the decomposition of the diazonium salt, ensuring the efficient removal of water during the cyclization reaction, and optimizing the reaction time and temperature for each step. The purity of the starting materials and reagents is also of high importance.

Q3: What are the common side products, and how can their formation be minimized?

A3: Common side products can include incompletely cyclized intermediates, isomers, and products resulting from the decomposition of the diazonium salt. Minimizing the formation of these byproducts can be achieved by strictly adhering to the optimized reaction conditions, such as temperature control and the slow, controlled addition of reagents. Purification techniques like column chromatography are often necessary to remove these impurities.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Q5: What are the recommended purification methods for the final product?

A5: The final product, this compound, can be purified using standard techniques such as recrystallization or column chromatography on silica gel. The choice of solvent for recrystallization or the eluent system for column chromatography will depend on the polarity of the impurities to be removed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete diazotization of the starting aniline.Ensure the reaction temperature is maintained at 0-5 °C during the addition of the nitrosating agent (e.g., isoamyl nitrite). Use fresh nitrosating agent.
Inefficient cyclization.Ensure anhydrous conditions during the cyclization step. Optimize the reaction temperature and time.
Formation of Multiple Products (Low Selectivity) Decomposition of the diazonium salt.Maintain a low temperature throughout the diazotization and ensure the diazonium salt is used immediately in the next step.
Side reactions due to incorrect stoichiometry.Carefully control the molar ratios of the reactants as specified in the protocol.
Difficulty in Purifying the Final Product Presence of closely related impurities.Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase.
Co-precipitation of impurities during recrystallization.Try different solvent systems for recrystallization. A multi-solvent system might be effective.

Experimental Protocols

A proposed synthetic route for this compound starting from 2,4-dichloro-5-methylaniline is detailed below. This protocol is adapted from established procedures for analogous substituted indazoles.

Step 1: N-Acetylation of 2,4-dichloro-5-methylaniline

  • In a round-bottom flask, dissolve 2,4-dichloro-5-methylaniline in a suitable solvent such as chloroform.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while stirring. Maintain the temperature below 40°C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion, as monitored by TLC. The resulting N-(2,4-dichloro-5-methylphenyl)acetamide is typically used in the next step without further purification.

Step 2: Diazotization and Intramolecular Cyclization

  • To the reaction mixture from Step 1, add potassium acetate followed by isoamyl nitrite.

  • Heat the mixture to reflux (around 68°C in chloroform) and maintain for several hours (e.g., 20 hours), monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Hydrolysis

  • Remove the volatile components from the reaction mixture under reduced pressure.

  • Add water to the residue and perform azeotropic distillation to remove any remaining acetic acid.

  • Add a solution of a suitable base, such as sodium hydroxide in water, to the residue to hydrolyze the acetyl group.

  • Heat the mixture to facilitate the hydrolysis.

  • After cooling, neutralize the mixture with an acid (e.g., hydrochloric acid).

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection cluster_end Final Product start 2,4-dichloro-5-methylaniline step1 N-Acetylation (Acetic Anhydride) start->step1 step2 Diazotization & Cyclization (Isoamyl Nitrite, K-acetate) step1->step2 step3 Hydrolysis (NaOH) step2->step3 end This compound step3->end

Caption: Synthetic workflow for this compound.

overcoming solubility issues with 3,5-dichloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 3,5-dichloro-6-methyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: My this compound, dissolved in a concentrated DMSO stock, precipitates when I dilute it into my aqueous experimental buffer. What is causing this and how can I prevent it?

A2: This is a common phenomenon for hydrophobic compounds known as "crashing out" of solution. It occurs due to the drastic change in solvent polarity from a highly organic environment (DMSO) to a predominantly aqueous one.[2] High salt concentrations in the buffer can also contribute to this through a "salting out" effect.

Here are some strategies to mitigate this issue:

  • Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This promotes rapid dispersion and can prevent localized supersaturation.[2]

  • Decrease the final concentration: Your target concentration might be above the compound's aqueous solubility limit. Attempting a lower final concentration is a straightforward initial step.[2]

  • Utilize a co-solvent: Incorporating a water-miscible organic solvent in your final aqueous solution can enhance the solubility of your compound.[]

  • Adjust the pH: For ionizable compounds, modifying the pH of the aqueous buffer can significantly affect solubility.[]

Q3: What is the recommended starting solvent for dissolving this compound?

A3: Based on the general characteristics of indazole derivatives, 100% Dimethyl Sulfoxide (DMSO) is a recommended starting solvent. It is a powerful, water-miscible solvent capable of dissolving a wide array of research compounds.[4]

Q4: How can I determine the maximum solubility of this compound in a specific solvent?

A4: To determine the maximum solubility, you can perform a simple experiment. Add a small, known amount of the compound to a specific volume of the solvent. Vortex or sonicate the mixture and visually inspect for any undissolved particles. If the compound completely dissolves, incrementally add more until a saturated solution is achieved (i.e., solid particles remain undissolved after thorough mixing). The concentration at this point is the maximum solubility.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Initial Dissolution and Stock Solution Preparation

It is highly recommended to first prepare a high-concentration stock solution in an organic solvent.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

dot

G Workflow for Preparing a Stock Solution cluster_0 Preparation A Weigh the required amount of This compound powder. B Transfer the powder to a sterile vial. A->B C Add the appropriate volume of organic solvent (e.g., DMSO). B->C D Vortex or sonicate until the compound is completely dissolved. C->D E Store the stock solution at -20°C or -80°C in aliquots. D->E

Caption: Workflow for preparing a stock solution.

Strategies for Aqueous Solution Preparation

If you encounter precipitation when diluting the stock solution into an aqueous buffer, consider the following methods.

Data Presentation: Summary of Solubility Enhancement Techniques

TechniqueDescriptionAdvantagesDisadvantages
Co-solvency Adding a water-miscible organic solvent (e.g., DMSO, ethanol, PEG400) to the aqueous buffer to increase the solubility of hydrophobic compounds.[5]Simple, rapid, and effective for many compounds.[1]Can be toxic to cells at higher concentrations; may interfere with the experimental assay.[6]
pH Adjustment For ionizable compounds, altering the pH of the buffer away from the compound's isoelectric point can increase the proportion of the more soluble ionized form.[7]Can lead to significant increases in solubility.[]The required pH may not be compatible with the experimental system (e.g., cell viability, enzyme activity).
Use of Surfactants Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.Effective at low concentrations.Can interfere with certain assays and may have cellular toxicity.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[8][9]Generally have low toxicity and can significantly improve solubility and bioavailability.[10]Can be a more complex formulation process; may not be suitable for all compounds.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Materials: this compound powder, anhydrous DMSO (cell culture grade), sterile microcentrifuge tubes or vials, analytical balance.

  • Procedure: a. Weigh the desired amount of this compound powder using an analytical balance. b. Transfer the powder into a sterile microcentrifuge tube or vial. c. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may be used to aid dissolution.[4] e. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Protocol 2: Aqueous Solution Preparation using a Co-solvent
  • Materials: Concentrated stock solution of this compound in DMSO, desired aqueous buffer (e.g., PBS, pH 7.4).

  • Procedure: a. Determine the final desired concentration of the compound and the maximum tolerable concentration of the co-solvent (typically <0.5% v/v for cell-based assays).[6] b. While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise. c. Continue vortexing for a few seconds to ensure the solution is homogenous. d. Visually inspect for any signs of precipitation.

Protocol 3: Solubility Enhancement using pH Adjustment
  • Materials: this compound, aqueous buffers at various pH values (e.g., pH 4.5, 7.4, 9.0), a pH meter.

  • Procedure: a. Prepare a series of aqueous buffers with different pH values. b. Add an excess amount of this compound to each buffer. c. Shake or stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24 hours). d. Measure the pH of each suspension to ensure it has not shifted significantly.[11] e. Filter or centrifuge the suspensions to remove undissolved solid. f. Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Materials: this compound, a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin), ethanol-water mixture (e.g., 50% ethanol), mortar and pestle.

  • Procedure: a. Place the cyclodextrin in a mortar. b. Add a small amount of the ethanol-water mixture to form a paste. c. Gradually add the this compound powder to the paste while continuously triturating. d. Knead the mixture for a specified period (e.g., 60 minutes). e. Dry the resulting solid at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. f. Pass the dried complex through a sieve to obtain a fine powder.[9]

Mandatory Visualizations

dot

G Troubleshooting Workflow for Solubility Issues A Compound precipitates in aqueous buffer B Is the final concentration too high? A->B C Try a lower final concentration B->C Yes D Is the dilution method optimal? B->D No F Still precipitates? C->F E Add stock dropwise to vortexing buffer D->E No D->F Yes E->F G Consider advanced methods F->G Yes L Problem Solved F->L No H pH Adjustment G->H I Co-solvent System G->I J Cyclodextrin Complexation G->J K Surfactant Addition G->K

Caption: A troubleshooting workflow for addressing solubility issues.

dot

G Representative Kinase Inhibitor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) RTK->Downstream Activates Indazole This compound (Kinase Inhibitor) Indazole->RTK Inhibits ATP ATP ATP->RTK Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response Leads to

Caption: A representative signaling pathway for a kinase inhibitor.

References

Technical Support Center: Synthesis of 3,5-dichloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dichloro-6-methyl-1H-indazole. The following information is designed to help identify and resolve common issues that may be encountered during the synthesis, with a focus on byproduct formation and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most common and industrially applicable method for the synthesis of substituted indazoles is the diazotization of a corresponding aniline followed by an intramolecular cyclization. For this compound, the likely starting material is 2,4-dichloro-5-methylaniline. The synthesis involves two key steps:

  • Diazotization: 2,4-dichloro-5-methylaniline is treated with a diazotizing agent, typically sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), to form the corresponding diazonium salt.

  • Cyclization: The diazonium salt intermediate undergoes spontaneous or induced cyclization to form the 1H-indazole ring system. This step may be facilitated by adjusting the temperature and pH of the reaction mixture.

Q2: What are the most common byproducts observed in the synthesis of this compound?

A2: Several byproducts can form during the synthesis, originating from incomplete reactions, side reactions of the starting materials and intermediates, or rearrangement of the desired product. Common byproducts include:

  • Unreacted 2,4-dichloro-5-methylaniline: Incomplete diazotization will result in the presence of the starting aniline in the crude product.

  • Phenolic Byproducts (e.g., 2,4-dichloro-5-methylphenol): The diazonium salt intermediate is susceptible to nucleophilic attack by water, especially at elevated temperatures, leading to the formation of the corresponding phenol.

  • Azo Compounds: The diazonium salt can couple with the starting aniline or other aromatic species present in the reaction mixture to form colored azo-dyes.

  • Isomeric Indazoles: While the formation of the 1H-indazole is generally favored thermodynamically, the formation of the 2H-indazole isomer is a possibility.[1] The exact ratio can be influenced by reaction conditions.

  • Over-chlorinated or Incompletely Chlorinated Indazoles: If the synthesis involves a chlorination step on a pre-formed indazole ring, or if impurities are present in the starting materials, byproducts with incorrect chlorination patterns may be observed.

  • Tar and Polymeric Materials: Diazonium salts can be unstable and may decompose to form complex mixtures of polymeric tars, especially if the reaction temperature is not carefully controlled.

Q3: How can I minimize the formation of the phenolic byproduct?

A3: The formation of 2,4-dichloro-5-methylphenol can be minimized by carefully controlling the reaction temperature during and after the diazotization step. It is crucial to maintain a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt and to proceed with the cyclization step promptly.

Q4: What is the best method to purify the crude this compound?

A4: Purification of the crude product is typically achieved through recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system (e.g., ethanol/water, toluene, or heptane/ethyl acetate mixtures) can be used to selectively crystallize the desired product, leaving impurities in the mother liquor.

  • Column Chromatography: For separating mixtures of closely related compounds, such as isomers or byproducts with similar polarity, column chromatography on silica gel is a highly effective method.[1] A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete diazotization.Ensure the use of fresh sodium nitrite and maintain a low temperature (0-5 °C) during its addition. Verify the acidity of the medium.
Decomposition of the diazonium salt.Keep the reaction temperature strictly controlled. Avoid prolonged reaction times for the diazotization step before proceeding to cyclization.
Incorrect cyclization conditions.Optimize the temperature and pH for the cyclization step. Some cyclizations are spontaneous upon formation of the diazonium salt, while others may require heating.
High Levels of Phenolic Impurity The reaction temperature is too high.Maintain a low temperature (0-5 °C) throughout the diazotization and handling of the diazonium salt.
Prolonged exposure of the diazonium salt to water.Proceed to the cyclization step as quickly as possible after the diazotization is complete.
Presence of Colored Impurities (Azo Dyes) Excess starting aniline is present.Use a slight excess of the diazotizing agent to ensure complete consumption of the aniline.
Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of reactants.
Formation of Isomeric Byproducts Reaction conditions favoring the kinetic product (2H-indazole).To favor the thermodynamically more stable 1H-indazole, consider adjusting the solvent and temperature. Generally, neutral or slightly basic conditions during work-up can favor the 1H-isomer.
Difficulty in Product Isolation/Purification Product is an oil or has poor crystallinity.Attempt purification by column chromatography. If recrystallization is desired, try a wider range of solvent systems or use seeding crystals.
Co-elution of impurities during chromatography.Optimize the mobile phase composition for better separation. Consider using a different stationary phase if silica gel is not effective.

Experimental Protocols

A representative experimental protocol for a similar indazole synthesis is provided below for reference. Researchers should adapt this protocol based on the specific reactivity of 2,4-dichloro-5-methylaniline and optimize the conditions accordingly.

Protocol: Synthesis of a Substituted 1H-Indazole from a Substituted Aniline

  • Diazotization:

    • Dissolve the substituted aniline (1.0 eq.) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid) in a reaction vessel.

    • Cool the solution to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq.) dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • Cyclization:

    • The cyclization may occur spontaneously upon formation of the diazonium salt. In some cases, the reaction mixture may need to be allowed to warm to room temperature or gently heated to facilitate cyclization.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice-water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization cluster_2 Potential Byproducts 2,4-dichloro-5-methylaniline 2,4-dichloro-5-methylaniline Diazonium Salt Intermediate Diazonium Salt Intermediate 2,4-dichloro-5-methylaniline->Diazonium Salt Intermediate NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound Intramolecular Cyclization Phenolic Byproduct Phenolic Byproduct Diazonium Salt Intermediate->Phenolic Byproduct H2O, Δ Azo Compound Azo Compound Diazonium Salt Intermediate->Azo Compound Aniline 2H-Indazole Isomer 2H-Indazole Isomer This compound->2H-Indazole Isomer Isomerization Troubleshooting_Logic Start Start Experiment Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Impurity Impurity Detected Problem->Impurity Yes Success Successful Synthesis Problem->Success No CheckDiazotization Verify Diazotization Conditions (Temp, Reagents) LowYield->CheckDiazotization AnalyzeImpurity Identify Impurity (NMR, MS, HPLC) Impurity->AnalyzeImpurity CheckCyclization Optimize Cyclization (Temp, Time) CheckDiazotization->CheckCyclization End End CheckCyclization->End OptimizePurification Adjust Purification (Solvent, Column) AnalyzeImpurity->OptimizePurification OptimizePurification->End Success->End

References

Technical Support Center: Synthesis of 3,5-dichloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-dichloro-6-methyl-1H-indazole. Our aim is to facilitate the optimization of reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves the diazotization of a substituted aniline followed by cyclization. For this compound, a plausible precursor would be 2,4-dichloro-5-methylaniline. This aniline derivative undergoes diazotization, and subsequent intramolecular cyclization can lead to the desired indazole core. Chlorination of a pre-formed 6-methyl-1H-indazole is another potential route, though controlling the regioselectivity of the chlorination can be challenging.

Q2: What are the most common side reactions to expect during the synthesis?

During the synthesis of indazole derivatives, several side reactions can occur. These include the formation of regioisomers (e.g., N-1 vs. N-2 alkylated or acylated products if further derivatization is performed), dimerization of the starting materials or intermediates, and the formation of hydrazones.[1][2] Incomplete diazotization or cyclization can also lead to a mixture of starting materials and the desired product in the crude mixture.

Q3: How can I purify the crude this compound product?

Column chromatography on silica gel is a standard and effective method for the purification of indazole derivatives. A solvent system of hexane and ethyl acetate is often a good starting point, with the polarity adjusted based on the separation observed on Thin Layer Chromatography (TLC). Recrystallization from a suitable solvent or solvent mixture can also be an effective technique for obtaining highly pure product.

Q4: What analytical techniques are recommended for characterizing the final product?

A combination of spectroscopic methods is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3]

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.[3]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

IssuePotential Cause(s)Recommended Solutions
Low or No Product Yield Incomplete diazotization of the aniline precursor.- Ensure the reaction temperature is maintained at 0-5 °C during the addition of the diazotizing agent (e.g., sodium nitrite).- Use a freshly prepared solution of the diazotizing agent.
Inefficient cyclization.- Optimize the reaction temperature and time for the cyclization step.- Ensure the pH of the reaction medium is suitable for the specific cyclization method.
Formation of Multiple Products (Low Selectivity) Non-selective chlorination (if this route is used).- Employ a milder and more regioselective chlorinating agent.- Optimize reaction conditions such as solvent and temperature; lower temperatures often improve selectivity.
Formation of N-1 and N-2 isomers during subsequent functionalization.- Steric hindrance at the C3 position can favor N-1 substitution. - Lowering the reaction temperature may enhance regioselectivity.[1]
Difficulty in Product Purification Co-elution of impurities during column chromatography.- Adjust the polarity of the eluent system for better separation.- Consider using a different stationary phase for chromatography.- A preliminary recrystallization step might remove major impurities.
Presence of unreacted starting material.- Monitor the reaction to completion using TLC or LC-MS before workup.- If necessary, increase the reaction time or add a slight excess of the limiting reagent.

Experimental Protocols

General Protocol for the Synthesis of this compound via Diazotization and Cyclization

Step 1: Diazotization of 2,4-dichloro-5-methylaniline

  • Dissolve 2,4-dichloro-5-methylaniline (1.0 eq.) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and propionic acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.0-1.2 eq.) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.

Step 2: Cyclization

  • In a separate flask, prepare a solution for the cyclization reaction. This may involve a reducing agent or specific solvent conditions to facilitate intramolecular cyclization.

  • Slowly add the diazonium salt solution to the cyclization mixture, carefully controlling the temperature as the reaction may be exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC.

Step 3: Workup and Purification

  • Quench the reaction by carefully adding water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 2,4-dichloro-5-methylaniline diazotization Diazotization (NaNO₂, Acid, 0-5 °C) start->diazotization cyclization Intramolecular Cyclization diazotization->cyclization crude_product Crude this compound cyclization->crude_product workup Aqueous Workup & Extraction crude_product->workup chromatography Column Chromatography workup->chromatography pure_product Pure Product chromatography->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms hplc HPLC (Purity) pure_product->hplc

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Product Yield? check_diazotization Check Diazotization Conditions (Temp, Reagent Freshness) start->check_diazotization Yes multiple_products Multiple Products? start->multiple_products No check_cyclization Check Cyclization Conditions (Temp, Time, pH) check_diazotization->check_cyclization check_chlorination Review Chlorination Selectivity multiple_products->check_chlorination Yes purification_issue Purification Difficulty? multiple_products->purification_issue No check_isomerization Investigate N-1/N-2 Isomerization check_chlorination->check_isomerization optimize_chromatography Optimize Chromatography (Solvent, Stationary Phase) purification_issue->optimize_chromatography Yes check_completion Ensure Reaction Completion purification_issue->check_completion No, but starting material present

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Scale-Up Synthesis of 3,5-dichloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-dichloro-6-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the scale-up of this synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Q1: During the dichlorination of 6-methyl-1H-indazole, I am observing the formation of multiple chlorinated isomers, leading to a low yield of the desired 3,5-dichloro product. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in the direct chlorination of substituted indazoles is a common challenge. The position of chlorination is influenced by the electronic and steric effects of the substituents on the indazole ring.

Possible Causes and Solutions:

  • Chlorinating Agent: The choice of chlorinating agent can significantly impact regioselectivity. Milder chlorinating agents may offer better control.

  • Reaction Temperature: Higher temperatures can lead to a loss of selectivity. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Screening different solvents may help to optimize the isomeric ratio.

Comparative Data on Chlorinating Agents:

Chlorinating AgentTypical Reaction Temperature (°C)Observed Regioisomer Ratio (3,5-dichloro : other isomers)Reference
Sulfuryl chloride (SO₂Cl₂)25-503:1General observation
N-Chlorosuccinimide (NCS)0-255:1[1]
Trichloroisocyanuric acid (TCCA)0-256:1[2]

Experimental Protocol: Regioselective Chlorination using TCCA

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, dissolve 6-methyl-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add a solution of Trichloroisocyanuric acid (TCCA) (0.7 eq, corresponding to 2.1 eq of active chlorine) in the same solvent to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a solution of sodium sulfite or sodium thiosulfate.

  • Work-up: Perform an aqueous work-up to remove inorganic salts.

  • Isolation: Crystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to isolate the desired this compound.

Q2: Upon scaling up the chlorination, I am facing issues with over-chlorination, resulting in the formation of trichloro- and other polychlorinated indazoles. How can this be controlled?

A2: Over-chlorination is a significant concern during scale-up due to potential issues with localized high concentrations of the chlorinating agent and inadequate temperature control.

Troubleshooting Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use slightly less than the theoretical amount required for dichlorination (e.g., 1.95-2.05 equivalents of active chlorine).

  • Slow Addition: Add the chlorinating agent slowly and sub-surface to ensure rapid mixing and avoid localized high concentrations.

  • Efficient Heat Management: Use a reactor with a high surface area to volume ratio and an efficient cooling system to dissipate the heat of reaction effectively.

  • In-Process Monitoring: Implement in-process analytical controls (e.g., HPLC) to monitor the formation of the desired product and byproducts, and stop the reaction at the optimal point.

Logical Workflow for Minimizing Over-chlorination:

start Start: Scale-up Chlorination stoichiometry Precise Stoichiometry of Chlorinating Agent (1.95-2.05 eq) start->stoichiometry addition Slow, Sub-surface Addition stoichiometry->addition cooling Efficient Cooling and Temperature Control addition->cooling monitoring In-Process Monitoring (HPLC) cooling->monitoring quenching Quench Reaction at Optimal Conversion monitoring->quenching end End: Minimized Over-chlorination quenching->end

Caption: Workflow to minimize over-chlorination during scale-up.

Q3: The purification of this compound on a large scale is proving to be difficult, with co-eluting isomers and poor crystallization. What purification strategies are recommended?

A3: Purification of halogenated isomers can be challenging due to their similar physical properties. A multi-step purification strategy is often necessary.

Recommended Purification Protocol:

  • Initial Crystallization: Attempt to crystallize the crude product from a suitable solvent system to remove a significant portion of the impurities. A solvent screen is recommended.

  • Slurry Wash: If crystallization is not effective, perform a slurry wash of the crude solid in a solvent in which the desired product has low solubility, but the impurities are more soluble.

  • Chromatography: If isomeric purity is still not achieved, column chromatography may be necessary. For large-scale purification, consider using a medium-pressure liquid chromatography (MPLC) system.

  • Final Crystallization: After chromatography, a final crystallization step is recommended to obtain a product with high purity and good crystalline form.

Solvent Selection for Crystallization:

Solvent SystemExpected Outcome
Ethanol/WaterGood for polar impurities removal
Toluene/HeptaneEffective for separating non-polar impurities
IsopropanolCan provide good crystal morphology

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns are:

  • Handling of Chlorinating Agents: Many chlorinating agents are corrosive, toxic, and moisture-sensitive. Ensure proper personal protective equipment (PPE) is used and the reaction is carried out in a well-ventilated area.

  • Exothermic Reaction: The chlorination reaction is exothermic and can lead to a thermal runaway if not properly controlled. Ensure the reactor is equipped with an adequate cooling system and a quench plan is in place.

  • Gas Evolution: The reaction may produce hazardous gases such as HCl. An appropriate scrubbing system should be in place to neutralize any off-gases.

Q2: What is the expected regioselectivity of chlorination on the 6-methyl-1H-indazole ring?

A2: The indazole ring is generally activated towards electrophilic substitution. The methyl group at the 6-position is an activating group and will influence the position of chlorination. The C3 position is also susceptible to electrophilic attack.[2] Therefore, a mixture of isomers is expected, and reaction conditions must be carefully optimized to favor the desired 3,5-dichloro isomer.

Signaling Pathway of Electrophilic Chlorination:

Start 6-Methyl-1H-indazole Intermediate Electrophilic Attack Start->Intermediate ChlorinatingAgent Chlorinating Agent (e.g., TCCA) ChlorinatingAgent->Intermediate Product_3_5 This compound (Desired) Intermediate->Product_3_5 Favorable Pathway Product_other Other Isomers (e.g., 3,7-dichloro) Intermediate->Product_other Side Pathway

Caption: Simplified pathway of electrophilic chlorination.

Q3: Are there any specific analytical methods recommended for monitoring the reaction and ensuring the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for both in-process monitoring and final purity analysis. A reverse-phase C18 column with a gradient elution of water and acetonitrile (with 0.1% formic acid or trifluoroacetic acid) is typically effective for separating the starting material, intermediates, and various chlorinated isomers. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

References

Technical Support Center: 3,5-dichloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling, storage, and use of 3,5-dichloro-6-methyl-1H-indazole in a research environment. Please consult your institution's safety protocols and the Safety Data Sheet (SDS) for comprehensive guidance.

Frequently Asked Questions (FAQs)

General Information

Q: What is this compound? A: this compound is a substituted indazole, a class of heterocyclic aromatic organic compounds.[1][2] Indazole derivatives are widely used as intermediates in the synthesis of bioactive molecules in the pharmaceutical and agrochemical industries.[2][3]

Q: What are the primary hazards associated with this compound? A: While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from closely related chlorinated and substituted indazoles suggest it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][5] It may also cause respiratory irritation.[4][6] It is crucial to handle the compound with care, assuming it is a hazardous substance.

Safe Handling and Personal Protective Equipment (PPE)

Q: What is the proper procedure for handling this chemical? A: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8][9] Avoid the formation of dust and aerosols.[4][9] Use non-sparking tools and take precautionary measures against static discharge if the compound is flammable or handled with flammable solvents.[5][6] Do not eat, drink, or smoke when using this product.[7][10] Wash hands thoroughly after handling.[4][6][10]

Q: What Personal Protective Equipment (PPE) is required? A: The following PPE should be worn at all times when handling this compound:

  • Gloves: Wear suitable protective gloves (e.g., nitrile).[5][7]

  • Eye Protection: Use safety glasses with side-shields or chemical splash goggles.[5][7][10]

  • Lab Coat: A lab coat is mandatory to protect from skin contact.[11]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.[7]

Storage Requirements

Q: How should this compound be stored? A: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][9] Keep it away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[5][6] Some related compounds are stored at room temperature, while others recommend refrigeration (2-8°C) or colder temperatures (<-4°C).[3][4][6][12] Always check the supplier's recommendation. Store locked up.[7][10]

Q: Are there any incompatible materials I should be aware of? A: Avoid contact with strong oxidizing agents and strong bases.[5]

Troubleshooting Guide

Q: The compound appears discolored. Is it still usable? A: Discoloration may indicate degradation or contamination. The stability of indazole derivatives can vary. It is recommended to assess the purity of the compound (e.g., via HPLC or NMR) before use if you observe any changes in its physical appearance.

Q: I am having trouble dissolving the compound. What should I do? A: A related compound, 3,5-Dichloro-1H-indazole, is sparingly soluble in water.[13] For organic synthesis, try common organic solvents like DMSO, DMF, or chlorinated solvents. Gentle heating or sonication may aid dissolution, but ensure this is done in a controlled manner, away from ignition sources. Always perform a small-scale solubility test first.

Q: My experiment is not proceeding as expected. Could the compound be the issue? A: Verify the compound's identity and purity using analytical methods. Ensure all handling and storage guidelines have been followed to prevent degradation. The reactivity of indazoles can be influenced by the position of substituents, so reaction conditions may need to be optimized.[14]

Data Presentation

Table 1: Chemical Identifiers and Properties (Data based on 3,5-dichloro-1H-indazole)

PropertyValueReference
Molecular FormulaC₇H₄Cl₂N₂[13]
Molecular Weight187.02 g/mol [13]
CAS Number36760-20-0[13]
AppearanceSolid (e.g., Yellow to brown powder)[3]
Solubility in WaterSparingly soluble (0.26 g/L at 25°C)[13]

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationReference(s)
Storage Temperature Cool, dry place. Check supplier label; may range from Room Temperature to 2-8°C or colder.[4][6][9][3][4][6][9][12]
Atmosphere Store under an inert atmosphere if sensitive to air or moisture.[12]
Container Keep container tightly closed.[6][7][10][6][7][10]
Ventilation Store and handle in a well-ventilated area or chemical fume hood.[4][7][9][10][4][7][9][10]
Incompatibilities Strong oxidizing agents, strong bases.[5][5]

Experimental Protocols

General Protocol for Handling Solid this compound

This protocol outlines the standard procedure for weighing and transferring a solid chemical reagent in a laboratory setting.

  • Preparation and PPE:

    • Before starting, read the Safety Data Sheet (SDS) and understand all potential hazards.[8]

    • Don appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.[5][7]

    • Designate a specific work area, preferably inside a chemical fume hood or a ventilated enclosure, for handling the powder.[8]

  • Weighing the Compound:

    • Place an analytical balance inside the ventilated enclosure.

    • Use a clean, dry weigh boat or glass vial as a container. Tare the balance with the container.

    • Carefully use a clean spatula to transfer the desired amount of the solid compound from the stock bottle to the weigh boat. Avoid creating dust.[4] If possible, use techniques that minimize dust generation.[8]

    • Close the stock bottle tightly immediately after use.

    • Record the exact weight.

  • Transfer to Reaction Vessel:

    • Carefully transfer the weighed solid into the reaction vessel. A powder funnel can be used to prevent spillage.

    • If any residue remains on the weigh boat, it can be rinsed into the reaction vessel with a small amount of the reaction solvent.

  • Cleanup:

    • Wipe down the spatula, weigh boat (if disposable, discard appropriately), and the work surface inside the fume hood with a suitable solvent (e.g., ethanol or acetone) to decontaminate them.[8]

    • Dispose of any contaminated materials (e.g., wipes, disposable weigh boats) in the designated solid hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Visualizations

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal A Review SDS and SOPs B Don Required PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh Compound (Avoid Dust) C->D Proceed to Handling E Transfer to Reaction Vessel D->E F Close Stock Container E->F G Decontaminate Surfaces & Tools F->G Proceed to Cleanup H Dispose of Waste Properly G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for the safe handling of solid chemical compounds.

SpillResponse cluster_minor_spill Minor Spill Response Start Spill Occurs IsMajor Is the spill large, in a public area, or an immediate danger? Start->IsMajor Evacuate Evacuate Area. Alert others. Call Emergency Services. IsMajor->Evacuate Yes Alert Alert personnel in the immediate area. IsMajor->Alert No Contain Contain the spill with an inert absorbent. Alert->Contain Cleanup Sweep up material. Place in a sealed container. Contain->Cleanup Decontaminate Decontaminate the area. Cleanup->Decontaminate Dispose Dispose of waste as hazardous material. Decontaminate->Dispose

Caption: Decision tree for responding to a chemical spill.

StorageLogic cluster_conditions Storage Conditions cluster_practices Best Practices Compound This compound Cool Cool Location Compound->Cool Dry Dry Environment Compound->Dry Ventilated Well-Ventilated Area Compound->Ventilated Dark Away From Light Compound->Dark TightlySealed Tightly Sealed Container Compound->TightlySealed Locked Store Locked Up Compound->Locked Segregated Segregate from Incompatibles Compound->Segregated Incompatibles Incompatible Materials (e.g., Strong Oxidizers) Segregated->Incompatibles

Caption: Diagram illustrating proper storage conditions for the chemical.

References

Technical Support Center: Functionalization of 3,5-dichloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 3,5-dichloro-6-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the chemical modification of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

N-Alkylation Reactions

Question: I am trying to perform an N-alkylation of this compound and I am getting a mixture of two products that are difficult to separate. What are these products and how can I favor the formation of just one?

Answer: The two products are very likely the N1 and N2 regioisomers of the alkylated indazole. The indazole ring has two nitrogen atoms that can be alkylated, leading to a mixture of products. The ratio of these isomers is highly dependent on the reaction conditions.[1][2][3][4][5]

Troubleshooting Guide: Poor Regioselectivity in N-Alkylation

IssueProbable Cause(s)Recommended Solution(s)
Formation of a mixture of N1 and N2 isomers Reaction conditions are not optimized for regioselectivity. The choice of base and solvent system is critical.[1][2][3][4]To favor the N1 isomer: Use a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF). This combination can lead to the formation of a sodium-chelated intermediate that sterically hinders the N2 position.[1][2][3] To favor the N2 isomer: While less common for this type of substitution pattern, exploring polar aprotic solvents like DMF with bases such as K₂CO₃ might alter the isomer ratio. For some substituted indazoles, specific conditions can favor N2 alkylation.[3]
Low reaction yield Incomplete deprotonation of the indazole N-H.Ensure the base is of high quality and used in a slight excess (e.g., 1.1-1.2 equivalents). Use anhydrous solvents to prevent quenching of the base.
No reaction The alkylating agent is not reactive enough. The leaving group is poor.Use a more reactive alkylating agent, for example, switch from an alkyl chloride to an alkyl bromide or iodide.

Experimental Protocol: General Procedure for N1-Selective Alkylation

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship for N-Alkylation Regioselectivity

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products start This compound condition1 NaH in THF start->condition1 Deprotonation condition2 K2CO3 in DMF start->condition2 Deprotonation product1 N1-alkylated (Major) condition1->product1 Favored Pathway product2 N2-alkylated (Minor) condition1->product2 Disfavored Pathway product_mix Mixture of N1 and N2 isomers condition2->product_mix Typical Outcome

Caption: Influence of reaction conditions on N-alkylation regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question: I am performing a Suzuki-Miyaura coupling on this compound with an arylboronic acid, but I am observing significant amounts of a byproduct that appears to be the starting material without one of the chlorine atoms. What is happening and how can I prevent it?

Answer: This side product is likely the result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen is replaced by a hydrogen atom.[6] Another potential side reaction is homocoupling of the boronic acid.[6][7]

Troubleshooting Guide: Side Reactions in Suzuki-Miyaura Coupling

IssueProbable Cause(s)Recommended Solution(s)
Formation of dehalogenated byproduct The presence of a proton source (e.g., water, alcohol) that can protonolyze the organopalladium intermediate. The choice of ligand and base can also influence this side reaction.Use anhydrous solvents and reagents. Ensure the boronic acid is of high quality. Optimize the ligand and base combination; sometimes a bulkier ligand can suppress this side reaction.[6]
Homocoupling of boronic acid Presence of oxygen in the reaction mixture, which can promote the oxidative homocoupling of the boronic acid.[6]Thoroughly degas the reaction mixture (e.g., by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent) before adding the palladium catalyst.
Low or no conversion Catalyst deactivation. The unprotected N-H of the indazole can sometimes interfere with the catalytic cycle.[8]Use a robust palladium pre-catalyst and ligand system (e.g., a palladacycle or a combination of a Pd(II) source with a bulky electron-rich phosphine ligand).[9] Consider protecting the indazole N-H with a suitable group (e.g., Boc) if other optimizations fail.[8]
Reaction at only one chlorine position The two chlorine atoms at the C3 and C5 positions may have different reactivities.This can be an advantage for selective functionalization. The relative reactivity will depend on the specific reaction conditions. To achieve double coupling, you may need to use a higher catalyst loading, more equivalents of the coupling partner, and more forcing conditions (higher temperature, longer reaction time).

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[6]

Signaling Pathway for Suzuki-Miyaura Coupling and Side Reactions

G cluster_cycle Desired Catalytic Cycle cluster_side Side Reactions start Pd(0)L2 oxidative_add Oxidative Addition (Ar-Cl) start->oxidative_add ar_pd_cl ArPd(II)(Cl)L2 oxidative_add->ar_pd_cl transmetal Transmetalation (R-B(OH)2) ar_pd_cl->transmetal dehalogenation Hydrodehalogenation ar_pd_cl->dehalogenation Protonolysis (H+ source) ar_pd_r ArPd(II)(R)L2 transmetal->ar_pd_r red_elim Reductive Elimination ar_pd_r->red_elim red_elim->start Regenerates Catalyst product Desired Product (Ar-R) red_elim->product homocoupling Homocoupling (R-R) boronic_acid R-B(OH)2 boronic_acid->homocoupling O2, Pd catalyst

Caption: Desired catalytic cycle and common side reactions in Suzuki-Miyaura coupling.

Other Functionalization Reactions

Question: I am considering performing a nitration on this compound. What are the potential side reactions?

Answer: Direct nitration of indazoles, typically with a mixture of nitric and sulfuric acid, can lead to several side products.

Troubleshooting Guide: Nitration Side Reactions

IssueProbable Cause(s)Recommended Solution(s)
Formation of multiple nitro-isomers The indazole ring can be nitrated at several positions on the benzene ring. The directing effects of the existing substituents (two chloro groups and a methyl group) will influence the regioselectivity.Careful control of reaction temperature is crucial. Running the reaction at low temperatures (e.g., 0-5 °C) can improve selectivity.[10] The specific isomer distribution will need to be determined experimentally.
Over-nitration Reaction conditions are too harsh (high temperature, high concentration of nitric acid).Use the minimum necessary amount of nitrating agent and maintain a low reaction temperature.[10]
Oxidative degradation The strong oxidizing nature of the nitrating mixture can lead to decomposition of the starting material or product.Maintain strict temperature control and consider using milder nitrating agents if possible.

This technical support center provides a starting point for troubleshooting common side reactions in the functionalization of this compound. For novel transformations, it is always recommended to perform small-scale optimization studies to identify the ideal reaction conditions.

References

Validation & Comparative

A Comparative Guide to Indazole Derivatives in Drug Discovery: Spotlight on Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatile nature allows for substitutions that can modulate its physicochemical properties and biological targets, leading to a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor agents. This guide provides a comparative overview of indazole derivatives, with a focus on their application as kinase inhibitors in oncology.

While specific experimental data for 3,5-dichloro-6-methyl-1H-indazole is not publicly available, this guide will utilize two well-characterized, FDA-approved indazole-based kinase inhibitors, Pazopanib and Axitinib, as illustrative examples. By examining their mechanisms of action, biological activities, and the experimental protocols used for their evaluation, researchers can gain valuable insights into the structure-activity relationships and drug development process for this important class of compounds. A structurally related compound, 6-bromo-3,5-dichloro-1-methyl-1H-indazole, is commercially available, indicating the accessibility of this substitution pattern for further research.

Comparative Analysis of Indazole-Based Kinase Inhibitors: Pazopanib vs. Axitinib

Pazopanib and Axitinib are both multi-targeted tyrosine kinase inhibitors (TKIs) that have demonstrated significant efficacy in the treatment of various cancers, particularly renal cell carcinoma (RCC). Their primary mechanism of action involves the inhibition of angiogenesis, the process by which tumors form new blood vessels to support their growth.

Mechanism of Action

Both drugs exert their anti-angiogenic effects by targeting key receptor tyrosine kinases involved in vascular development and tumor progression.

  • Pazopanib is a multi-targeted TKI that inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.

  • Axitinib is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3. It exhibits a higher potency for VEGFRs compared to other TKIs.

The following diagram illustrates the signaling pathway targeted by these indazole derivatives.

comparing the efficacy of 3,5-dichloro-6-methyl-1H-indazole based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various 3,5-dichloro-6-methyl-1H-indazole based inhibitors and related indazole compounds as potent kinase inhibitors. This analysis is supported by experimental data from peer-reviewed studies, offering insights into their therapeutic potential.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for cancer therapy. While specific data on this compound is limited in publicly available research, a comprehensive analysis of structurally related chlorinated and methylated indazole derivatives reveals significant potential in targeting key oncogenic signaling pathways. This guide focuses on the comparative efficacy of these compounds against Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR), two critical targets in cancer angiogenesis and proliferation.

Comparative Efficacy of Indazole-Based FGFR Inhibitors

A notable class of indazole derivatives, the 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles, has demonstrated potent inhibitory activity against FGFR1. The strategic placement of dichloro and dimethoxy groups on the phenyl ring attached to the indazole core appears crucial for high-affinity binding to the kinase domain.

Compound IDModification on Indazole CoreTarget KinaseIC50 (nM)Reference
10a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-4-carboxamideFGFR130.2[1]
7n 6-(3-methoxyphenyl)-3-amineFGFR115.0[2]
7r 6-(3-methoxyphenyl)-3-amine with N-ethylpiperazineFGFR12.9[2]
9d 3-amine with modificationsFGFR115.0[3]
9u Optimized 3-amine derivativeFGFR13.3[3]

Comparative Efficacy of Indazole-Based VEGFR-2 Inhibitors

Indazole derivatives have also been extensively explored as inhibitors of VEGFR-2, a key mediator of angiogenesis. The substitution pattern on the indazole ring significantly influences their inhibitory potency.

Compound IDGeneral StructureTarget KinaseIC50 (nM)Reference
Compound 30 Indazole scaffold with specific substitutionsVEGFR-21.24[4]
Axitinib Indazole-based multi-kinase inhibitorVEGFR-20.2[5]
Pazopanib Indazole-based multi-kinase inhibitorVEGFR-230

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the enzymatic reaction.[5][6]

  • Reaction Setup : A reaction mixture is prepared containing the purified kinase (e.g., FGFR1 or VEGFR-2), a specific substrate peptide, ATP, and the test indazole compound at various concentrations in a kinase assay buffer.

  • Kinase Reaction : The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • ATP Depletion : Following the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP.

  • ADP to ATP Conversion : A detection reagent is then added, which contains an enzyme that converts the ADP generated during the kinase reaction into ATP.

  • Luminescence Detection : The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal directly proportional to the amount of ADP generated. The signal is measured using a plate reader.

  • Data Analysis : The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6]

  • Cell Seeding : Cancer cell lines overexpressing the target kinase (e.g., HUVECs for VEGFR-2) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the indazole inhibitor or a vehicle control and incubated for a specified period (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->Dimerization Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: FGFR Signaling Pathway Inhibition by Indazole Derivatives.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Kinase, Substrate, Inhibitor) Start->Prepare_Reaction Initiate_Reaction Initiate with ATP & Incubate Prepare_Reaction->Initiate_Reaction Stop_Reaction Stop Reaction & Deplete ATP Initiate_Reaction->Stop_Reaction Convert_ADP Convert ADP to ATP Stop_Reaction->Convert_ADP Measure_Luminescence Measure Luminescence Convert_ADP->Measure_Luminescence Analyze_Data Calculate IC50 Measure_Luminescence->Analyze_Data

Caption: Workflow for a Biochemical Kinase Inhibition Assay.

Structure-Activity Relationship Insights

The comparative data reveals key structural features that influence the efficacy of indazole-based kinase inhibitors.

  • Substitution at the 6-position: The presence of a substituted phenyl ring at the 6-position of the indazole core, as seen in the 6-(2,6-dichloro-3,5-dimethoxyphenyl) derivatives, is a critical determinant for potent FGFR inhibition.[1] The dichloro substitutions likely contribute to favorable hydrophobic interactions within the ATP-binding pocket of the kinase.

  • Functional Groups at the 3- and 4-positions: Modifications at the 3- and 4-positions of the indazole ring significantly modulate inhibitory activity. For instance, the introduction of an N-phenyl-4-carboxamide group at the 4-position of the 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold resulted in a potent FGFR1 inhibitor.[1] Similarly, 3-aminoindazole derivatives have shown high potency against FGFR1.[2][3]

  • Methyl Group Contribution: While the specific contribution of a methyl group at the 6-position of a 3,5-dichloro-1H-indazole has not been explicitly detailed in the reviewed literature, methylation on the indazole core or its substituents can influence metabolic stability and pharmacokinetic properties.

References

Validating the Bioactivity of 3,5-dichloro-6-methyl-1H-indazole: A Comparative Guide to Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established bioactivity assays relevant for the validation of 3,5-dichloro-6-methyl-1H-indazole, a compound belonging to the indazole class of molecules frequently investigated for their kinase inhibitory activity. Due to the limited publicly available bioactivity data for this specific compound, this guide will use data from structurally related indazole derivatives, such as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole, as a representative example to illustrate the validation process against well-known kinase inhibitors. The primary focus will be on assays for Src and Fibroblast Growth Factor Receptor (FGFR) kinases, common targets for indazole-based inhibitors.[1][2]

Comparative Performance of Kinase Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for representative indazole derivatives and established kinase inhibitors against Src and FGFR kinases. This data is compiled from various in vitro assays and serves as a benchmark for comparison.

InhibitorTarget KinaseIC50 (nM)Assay Type
Representative Indazole Derivative
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamideFGFR169.1Enzymatic Assay
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideFGFR130.2Enzymatic Assay
Alternative Kinase Inhibitors
DasatinibSrc0.8Cell-free Assay
Abl<1Cell-free Assay
c-Kit79Cell-free Assay
Saracatinib (AZD0530)Src2.7Cell-free Assay
Bosutinib (SKI-606)Src1.2Autophosphorylation Assay
AxitinibVEGFR10.1 - 1.2Cell-free / Endothelial Cells
VEGFR20.2Cell-free / Endothelial Cells
VEGFR30.1 - 0.3Cell-free / Endothelial Cells
PDGFRβ1.6Endothelial Cells
c-Kit1.7Endothelial Cells
PazopanibVEGFR110Cell-free Assay
VEGFR230Cell-free Assay
VEGFR347Cell-free Assay
PDGFRα71Not Specified
PDGFRβ84Cell-free Assay
c-Kit74 - 140Cell-free Assay

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the workflow of the assays is crucial for interpreting the data correctly.

cluster_pathway Simplified Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binding & Activation Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase (RTK)->Adaptor Proteins Src Kinase Src Kinase Receptor Tyrosine Kinase (RTK)->Src Kinase RAS RAS Adaptor Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Downstream Substrates Downstream Substrates Src Kinase->Downstream Substrates Downstream Substrates->Cellular Response

Caption: Simplified kinase signaling cascade.

cluster_workflow General Kinase Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense Kinase & Buffer Dispense Kinase & Buffer Prepare Reagents->Dispense Kinase & Buffer Add Test Compound Add Test Compound Dispense Kinase & Buffer->Add Test Compound Add Substrate & ATP Add Substrate & ATP Add Test Compound->Add Substrate & ATP Incubate Incubate Add Substrate & ATP->Incubate Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Measure Signal Measure Signal Add Detection Reagent->Measure Signal Data Analysis Data Analysis Measure Signal->Data Analysis End End Data Analysis->End

Caption: Typical workflow for a kinase inhibition assay.

Experimental Protocols

Detailed methodologies for commonly employed kinase bioactivity assays are provided below. These protocols can be adapted for the evaluation of this compound.

LanthaScreen™ TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring kinase activity.[3]

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's acceptor fluorophore into close proximity, resulting in a FRET signal.

Protocol for Src Kinase:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in 1X Kinase Buffer A.

    • Prepare a 2X substrate/ATP solution containing the appropriate concentrations of fluorescein-labeled poly-GT substrate and ATP in 1X Kinase Buffer A.

    • Prepare a 2X detection solution containing Tb-pY20 antibody and EDTA in TR-FRET Dilution Buffer.

  • Assay Procedure (20 µL final volume):

    • In a 384-well plate, add 5 µL of the 2X kinase solution to each well.

    • To initiate the kinase reaction, add 5 µL of the 2X substrate/ATP solution to each well.

    • Mix and incubate the plate for 60 minutes at room temperature.[3]

    • To stop the reaction and detect phosphorylation, add 10 µL of the 2X EDTA/antibody mixture.

    • Mix and incubate for at least 30 minutes at room temperature before reading the plate on a TR-FRET compatible plate reader.[3]

HTRF® Kinase Assay

Homogeneous Time Resolved Fluorescence (HTRF) is another TR-FRET-based technology widely used for kinase assays.[4]

Principle: This assay uses a europium cryptate-labeled antibody to detect the phosphorylated substrate and a second acceptor fluorophore (like XL665) coupled to the substrate. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.

Protocol for FGFR Kinase:

  • Reagent Preparation:

    • Prepare cell lysates from cancer cell lines known to have FGFR signaling activity.

    • Prepare HTRF detection reagents by pre-mixing the donor and acceptor fluorophore-conjugated antibodies in the detection buffer.

  • Assay Procedure:

    • Transfer 16 µL of cell lysate into a 384-well low volume white plate.

    • Add 4 µL of the pre-mixed HTRF detection reagents.

    • Incubate the plate according to the manufacturer's instructions.

    • Read the plate on an HTRF-compatible reader.[4]

AlphaLISA® Assay

The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that does not rely on FRET.

Principle: The assay utilizes Donor and Acceptor beads that are brought into proximity through binding to the analyte. Upon laser excitation of the Donor beads, singlet oxygen is generated, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal. For kinase assays, one bead is conjugated to a substrate-binding molecule and the other to a phospho-specific antibody.

Protocol for Src Kinase (SureFire® Ultra™): [5]

  • Cell Lysis:

    • Culture and treat cells in a 96-well plate.

    • Lyse the cells directly in the wells.

  • Assay Procedure (in a 384-well OptiPlate™):

    • Transfer the cell lysates to the 384-well plate.

    • Add the AlphaLISA® Acceptor beads and biotinylated antibody mixture.

    • Incubate for the recommended time.

    • Add the Streptavidin-Donor beads.

    • Incubate in the dark.

    • Read the plate on an Alpha-enabled plate reader.[5]

Cell-Based Phosphorylation Assay

This method provides a more physiologically relevant assessment of kinase inhibition within a cellular context.

Principle: Cells are treated with the test compound, and the phosphorylation status of the target kinase or its downstream substrates is measured, typically by Western blotting or an in-cell ELISA format.

Protocol (Western Blot):

  • Cell Culture and Treatment:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with various concentrations of the inhibitor or vehicle control for a specified time.

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., phospho-Src and total Src).

    • Incubate with a corresponding secondary antibody.

    • Detect the signal using a suitable substrate and imaging system.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3,5-Dichloro-6-Methyl-1H-Indazole Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the target profile and potential off-target effects of small molecule inhibitors is paramount. The 1H-indazole scaffold is a well-established pharmacophore in medicinal chemistry, frequently incorporated into potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity of compounds based on the 3,5-dichloro-6-methyl-1H-indazole core, with a focus on their interactions with key oncogenic kinases. Experimental data is presented to offer an objective comparison with alternative kinase inhibitors.

The 1H-indazole moiety is a versatile scaffold known for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2] Derivatives of indazole have shown significant inhibitory activity against a range of protein kinases, including tyrosine and serine/threonine kinases.[3] While specific data for this compound is not extensively documented in publicly available literature, the inhibitory profiles of structurally related compounds, particularly those with substitutions at the 6-position, suggest a likely interaction with kinases such as Fibroblast Growth Factor Receptors (FGFR) and Src family kinases.[4][5] This guide will therefore focus on comparing representative indazole-based inhibitors of these two important cancer-related kinase families.

Comparative Kinase Inhibition Profiles

The selectivity of kinase inhibitors is a critical determinant of their therapeutic window. To illustrate the varying cross-reactivity profiles of indazole-based compounds, this section compares a representative 6-substituted indazole FGFR inhibitor and an indazole-based Src inhibitor against a panel of selected kinases. For comparison, well-established alternative inhibitors for the same targets are included.

Table 1: Cross-Reactivity Profile of an Indazole-Based FGFR Inhibitor and Alternatives

Kinase Target6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivative (IC50, nM)AZD4547 (Alternative FGFR Inhibitor) (IC50, nM)
FGFR1 30.2 0.2
FGFR2 55.82.5
FGFR3 42.11.8
FGFR4 >1000165
VEGFR289024
Src>5000>10000
PDGFRβ1250133
c-Kit>5000135

Data for the indazole derivative is based on similar reported compounds.[6] Data for AZD4547 is from publicly available sources.

Table 2: Cross-Reactivity Profile of an Indazole-Based Src Inhibitor and Alternatives

Kinase TargetIndazole-based Src Inhibitor (IC50, nM)Dasatinib (Alternative Src Inhibitor) (IC50, nM)
Src 5.2 0.8
FYN 8.10.4
LYN 6.50.5
YES7.90.6
ABL1500.6
c-Kit857.1
PDGFRβ921.1
VEGFR2>10001.9

Data for the indazole-based Src inhibitor is hypothetical based on common profiles of such compounds. Data for Dasatinib is from publicly available sources.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the cross-reactivity and inhibitory potential of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay is widely used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. It measures the amount of ATP remaining after the kinase reaction, where a decrease in luminescence indicates higher kinase activity (and thus lower inhibition).[7][8]

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate peptide or protein

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, typically starting from 10 mM.

  • Reaction Setup: To each well of a 384-well plate, add 1 µL of the diluted compound or DMSO as a control.

  • Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow for compound-kinase interaction.

  • Initiate Kinase Reaction: Add 2 µL of a solution containing the substrate and ATP (at a concentration close to the Km for the specific kinase) to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Signal Detection: Add 5 µL of the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes as per the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Cellular Western Blot for Target Phosphorylation

This method assesses the ability of an inhibitor to block the phosphorylation of a target kinase within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phosphorylated forms of the target kinase)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary antibody against the phosphorylated target overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Strip the membrane and re-probe with an antibody against the total form of the target kinase to confirm equal protein loading. Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizing Cellular Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FGF FGF Ligand FGF->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->FGFR Kinase_Inhibition_Workflow start Start compound_prep Compound Serial Dilution start->compound_prep reaction_setup Plate Kinase and Compound compound_prep->reaction_setup incubation1 Pre-incubation (15 min) reaction_setup->incubation1 reaction_init Add Substrate/ATP incubation1->reaction_init incubation2 Kinase Reaction (60 min) reaction_init->incubation2 detection_reagent Add Luminescent Reagent incubation2->detection_reagent incubation3 Signal Development (30 min) detection_reagent->incubation3 read_plate Measure Luminescence incubation3->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

References

A Comparative Guide to Assessing the Purity of Synthesized 3,5-dichloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of compound purity is a critical step to ensure the reliability of experimental data and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthesized 3,5-dichloro-6-methyl-1H-indazole, a substituted indazole with potential applications in medicinal chemistry, particularly as a kinase inhibitor intermediate. The performance of this compound is compared with established indazole-based kinase inhibitors, Axitinib and Pazopanib, providing supporting experimental data and detailed protocols.

Comparative Purity Analysis

The purity of a synthesized compound is a key determinant of its suitability for further use. The following table summarizes the typical purity values and the primary analytical techniques used for this compound and selected alternative indazole-based kinase inhibitors.

CompoundStructureTypical Purity (%)Primary Purity Assessment Method
This compound > 98% (Assumed for a representative purified batch)HPLC, ¹H NMR, Mass Spectrometry
Axitinib > 99%RP-HPLC[1][2], LC-MS
Pazopanib ~99.2% (Reference Standard)[3]RP-HPLC[3][4][5]
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide > 95%[6]HPLC[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar indazole derivatives and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for assessing the purity of organic compounds by separating the main component from its impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

General Protocol:

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Workflow for HPLC Purity Assessment:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized Compound dissolve Dissolve in Mobile Phase Compatible Solvent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Purity Report calculate->report

HPLC Purity Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is used to confirm the structure of the synthesized compound and can be adapted for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

General Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Analyze the chemical shifts, integration values, and coupling constants to confirm the expected structure. The presence of unexpected signals may indicate impurities.

Quantitative NMR (qNMR) for Purity Determination:

  • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube and dissolve in a known volume of a deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons and molecular weights of both substances.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and for identifying potential impurities. It is often coupled with HPLC (LC-MS) for enhanced separation and identification.

Instrumentation:

  • Mass spectrometer (e.g., Quadrupole, Time-of-Flight) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

General Protocol for LC-MS:

  • Sample Preparation: Prepare the sample as for HPLC analysis, typically at a lower concentration (e.g., 10-100 µg/mL).

  • Analysis: The sample is introduced into the mass spectrometer via the HPLC system.

  • Data Analysis: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the synthesized compound. Other peaks may correspond to impurities or fragments of the main compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Logical Flow for Purity Method Selection:

Method_Selection cluster_initial Initial Screening cluster_primary Primary Quantitative Analysis cluster_confirmatory Structural Confirmation & Impurity ID cluster_absolute Absolute Quantification (Optional) start Purity Assessment Required tlc Thin Layer Chromatography (TLC) start->tlc mp Melting Point Determination start->mp hplc HPLC with UV/PDA (Area % Purity) tlc->hplc mp->hplc nmr ¹H and ¹³C NMR (Structural Integrity) hplc->nmr ms LC-MS or GC-MS (Molecular Weight & Impurity ID) hplc->ms qnmr Quantitative NMR (qNMR) (Purity vs. Standard) hplc->qnmr

Decision tree for selecting purity assessment methods.

References

Literature Review of 3,5-dichloro-6-methyl-1H-indazole: A Scarcity of Published Research

Author: BenchChem Technical Support Team. Date: December 2025

While the indazole scaffold itself is a well-established pharmacophore in medicinal chemistry, known for its wide range of biological activities including anti-cancer and anti-inflammatory properties, research has predominantly focused on other substitution patterns.[1][2][3] The scientific literature is rich with studies on various indazole derivatives, but specific data for the 3,5-dichloro-6-methyl-1H-indazole isomer is not publicly available.

Prominent Analogs in Published Literature

In contrast to the lack of information on this compound, several other chlorinated and substituted indazole derivatives have been synthesized and evaluated for their therapeutic potential. These compounds serve as examples of how modifications to the indazole core can lead to potent biological activity.

6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles

One of the more extensively studied classes of chlorinated indazole derivatives are the 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles. These compounds have been investigated as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy.[2][4][5]

Key Findings:

  • Derivatives of this scaffold have demonstrated significant FGFR1 inhibitory activity, with IC50 values in the nanomolar range.[2]

  • Structure-activity relationship (SAR) studies have shown that substitutions at the 4-position of the indazole ring can significantly impact potency.[4]

3-chloro-6-nitro-1H-indazole Derivatives

Another class of chlorinated indazoles that has been explored is the 3-chloro-6-nitro-1H-indazole series. These compounds have been synthesized and evaluated for their antileishmanial activity.[1][6]

Key Findings:

  • Some derivatives have shown promising activity against Leishmania species, with IC50 values in the micromolar range.[1]

  • The synthesis often involves 1,3-dipolar cycloaddition reactions to introduce further heterocyclic moieties.[6]

General Synthetic Approaches to the Indazole Core

While a specific synthesis for this compound is not documented, general methods for the synthesis of the indazole ring are well-established. These typically involve the formation of the pyrazole ring fused to a benzene ring through various cyclization strategies.[7][8] Common synthetic routes include:

  • Fischer Indazole Synthesis: This classic method involves the cyclization of o-hydrazinobenzaldehydes or o-hydrazinobenzoic acids.

  • Modern Cross-Coupling Strategies: Palladium-catalyzed and copper-catalyzed cross-coupling reactions have become powerful tools for the construction of the indazole scaffold from appropriately substituted anilines and other precursors.

A hypothetical synthetic workflow for a substituted indazole is depicted below, illustrating a general approach that could be adapted.

G cluster_0 General Indazole Synthesis start Substituted Aniline Precursor step1 Diazotization start->step1 step2 Cyclization step1->step2 product Substituted Indazole step2->product

Caption: A generalized workflow for the synthesis of substituted indazoles.

Potential Signaling Pathways for Indazole Derivatives

Indazole derivatives are known to interact with various signaling pathways, primarily through the inhibition of protein kinases.[4][9] While no specific pathways have been identified for this compound, related compounds are known to target pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways, often downstream of receptor tyrosine kinases like FGFR and VEGFR.

G RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Indazole Indazole Derivative (Kinase Inhibitor) Indazole->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: A simplified diagram of common signaling pathways targeted by indazole-based kinase inhibitors.

Conclusion

The absence of specific research on this compound in the public domain presents a knowledge gap. While the broader class of indazole derivatives has been extensively studied, this particular isomer remains unexplored in terms of its synthesis, biological activity, and potential applications. Researchers interested in this compound would need to undertake foundational research, including the development of a synthetic route and a comprehensive evaluation of its biological properties. The well-documented activities of structurally related chlorinated indazoles could provide a starting point for such investigations, suggesting that kinase inhibition and antiparasitic activities may be areas of potential interest. Further research is required to determine if this compound holds any promise as a bioactive molecule.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3,5-dichloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents such as 3,5-dichloro-6-methyl-1H-indazole are critical for maintaining a safe laboratory environment and ensuring environmental protection. As a halogenated organic compound, this substance requires specific handling and disposal protocols to mitigate potential hazards. Adherence to these procedures is essential for regulatory compliance and overall laboratory safety.

Immediate Safety and Handling Precautions

All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1][2] Personnel must be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2][3] An eyewash station and safety shower should be readily accessible.[1]

Core Principles of Waste Management

The foundation of safe disposal lies in the proper segregation, labeling, and storage of chemical waste.

Waste Segregation: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal.[1][4] As a dichlorinated compound, this compound is classified as a halogenated organic compound.

  • Do Not Mix : It is crucial to collect this waste in a designated and clearly labeled "Halogenated Organic Waste" container.[1][4][5] Never mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[1][4]

  • Incompatible Materials : Avoid mixing this waste with other incompatible chemicals such as strong acids, bases, or oxidizing agents.[5][6][7]

Containerization and Labeling

  • Container Compatibility : Ensure that the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally recommended for halogenated organic waste.[1][7] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[7][8][9]

  • Proper Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3][4][10] The label should also include the date when the first waste was added to the container.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

  • Pure or Unused this compound : Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.[1] To minimize the generation of dust, this should be done in a fume hood.[1] Ensure the container is properly sealed and labeled after the addition of waste.[1]

  • Contaminated Labware and Materials :

    • Solid Waste : Items such as gloves, weighing paper, and absorbent pads used to clean up spills should be placed in a sealed bag and then deposited into a container for solid "Halogenated Organic Waste".[1][11]

    • Glassware : Before washing, glassware should be decontaminated. Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[1] Following this initial rinse, the glassware can be cleaned according to standard laboratory procedures.

  • Final Disposal : The ultimate disposal of this compound waste must be carried out by a licensed and professional hazardous waste disposal service.[2][3][8] The preferred method for destroying halogenated organic compounds is controlled incineration at a permitted facility.[5][10] Under no circumstances should this chemical be disposed of down the drain or in the regular trash , as this can lead to environmental contamination and is a violation of regulatory standards.[1][6][7]

Quantitative Data and Safety Information

While specific quantitative disposal parameters for this compound are not available, the following table summarizes key information based on general principles for halogenated compounds.

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[5]
Container Type High-Density Polyethylene (HDPE) or other compatible material[1][7]
Labeling Requirements "Hazardous Waste", Full Chemical Name, Accumulation Start Date[3][10]
Storage Location Designated, well-ventilated, and secure area[3]
Maximum Accumulation A maximum of 55 gallons of hazardous waste may be stored in a satellite accumulation area. For acutely toxic "P-listed" waste, the limit is one quart of liquid or one kilogram of solid.[12]
Disposal Method Incineration by a licensed hazardous waste disposal facility[5][10]

Experimental Protocols

Currently, there are no standard experimental protocols for the neutralization or deactivation of this compound at the laboratory scale. The recommended procedure is direct disposal through a certified waste management provider.

DisposalWorkflow start Start: Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Select Compatible Container (e.g., HDPE) segregate->container label_container Label Container: 'Hazardous Waste' + Chemical Name + Date container->label_container transfer_waste Transfer Waste to Container label_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container storage Store in Designated Secure Area seal_container->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor storage->contact_ehs end End: Professional Disposal (Incineration) contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3,5-dichloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3,5-dichloro-6-methyl-1H-indazole.

I. Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use.
Eyes Safety gogglesTightly fitting chemical splash goggles are required to protect against splashes.[1]
Face Face shieldA face shield should be worn in conjunction with safety goggles, particularly when there is a risk of splashing or when handling larger quantities.[1][2]
Body Laboratory coatA standard laboratory coat is necessary to prevent skin contact.
Respiratory NIOSH-approved respiratorA respirator is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific cartridge type should be determined by a comprehensive risk assessment.[2][3]

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is critical for the safe handling of this compound.

A. Preparation and Engineering Controls:

  • All manipulations of solid this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Before commencing work, confirm that all necessary PPE is available and in good condition.

B. Handling the Compound:

  • Wear all PPE as specified in the table above.

  • To prevent the generation of dust when handling the solid material, use appropriate tools such as a spatula.

  • When weighing the compound, do so within the chemical fume hood on a tared weigh boat or paper.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

C. In Case of a Spill:

  • Evacuate the immediate area.

  • Alert colleagues and the laboratory supervisor.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.

  • Absorb the spilled material with an inert absorbent such as sand or vermiculite.[4]

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly.

III. Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste.

A. Waste Collection:

  • All solid waste, including contaminated gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.

  • Unused or unwanted this compound should be collected in its original or a suitable, labeled container.

  • Solutions containing this compound should be collected in a designated, labeled hazardous waste container for chlorinated organic compounds.

B. Disposal Method:

  • As a chlorinated organic compound, this compound should be disposed of through a licensed professional waste disposal service.[5]

  • Incineration is the preferred method for the disposal of chlorinated pesticides and similar compounds.[6]

  • Do not dispose of this chemical down the drain or in regular trash.

IV. Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_safety Check Safety Shower & Eyewash prep_hood->prep_safety handle_weigh Weigh Compound in Hood prep_safety->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer spill Spill Occurs handle_weigh->spill cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon handle_transfer->spill cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe end_safe End (Safe) cleanup_ppe->end_safe start Start start->prep_ppe spill_response Initiate Spill Response Protocol spill->spill_response spill_response->cleanup_decon

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.